5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUJOBJNGUELLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679050 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-96-3 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a complex heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, outlines a robust synthetic pathway with a step-by-step protocol, and explores its reactivity and prospective applications.
Introduction: The 7-Azaindole Scaffold
This compound belongs to the 7-azaindole class of compounds. The 7-azaindole core is a privileged structure in drug discovery, serving as a bioisostere for indole and purine systems.[1] This structural motif is found in several approved drugs and numerous clinical candidates, highlighting its importance in the development of novel therapeutics.[1] The introduction of bromine and iodine atoms at the 5- and 2-positions, respectively, along with a phenylsulfonyl protecting group on the pyrrole nitrogen, creates a highly functionalized and versatile chemical entity for further synthetic elaboration. The strategic placement of these halogens allows for selective cross-coupling reactions, making it a valuable building block for creating diverse molecular libraries.
Physicochemical & Structural Properties
While extensive experimental data for this specific molecule is not widely published, key properties can be identified from supplier information and predicted based on its structural components. The phenylsulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the azaindole ring system.[2]
Table 1: Core Physicochemical and Structural Data
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₈BrIN₂O₂S | |
| Molecular Weight | 463.09 g/mol | |
| Appearance | Solid (predicted) | |
| SMILES String | Brc1cnc2n(c(I)cc2c1)S(=O)(=O)c3ccccc3 | |
| InChI Key | NUUJOBJNGUELLL-UHFFFAOYSA-N | |
| MDL Number | MFCD16875781 | |
| PubChem Substance ID | 329772089 |
Note: Sigma-Aldrich provides this compound for early discovery research and does not collect analytical data. The buyer is responsible for confirming identity and purity.
Proposed Synthesis and Characterization
A plausible synthetic route to the target compound starts from the commercially available 5-bromo-7-azaindole. The synthesis involves three key steps: protection of the pyrrole nitrogen, followed by selective iodination.
Caption: Proposed synthetic route for the target compound.
Step 1: Synthesis of 1-(Phenylsulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
-
To a stirred solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated product.
Step 2: Synthesis of this compound
-
Dissolve the 1-(phenylsulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (NIS, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and protect from light. The phenylsulfonyl group directs the electrophilic substitution to the C2 position.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude material by flash chromatography to yield the final product, this compound.
A full characterization of the synthesized compound is crucial for confirming its identity and purity.
Caption: Standard workflow for product characterization.
-
¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry of halogenation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Reactivity and Potential Applications
The strategic placement of three distinct functional handles—a bromine atom, an iodine atom, and a removable phenylsulfonyl group—makes this molecule a highly valuable intermediate for chemical synthesis.
The differential reactivity of the C-I and C-Br bonds is a key feature. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Br bond. This allows for selective functionalization at the C2 position while leaving the C5-bromo substituent intact for a subsequent, different coupling reaction.
Caption: Orthogonal functionalization of the scaffold.
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[1] The ability to introduce diverse substituents at the C2 and C5 positions allows for the exploration of chemical space around the core, which is critical for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. This building block is particularly relevant for synthesizing inhibitors targeting kinases implicated in oncology and inflammatory diseases.[3][4] Furthermore, halogenated heterocycles are known to be important in the development of antiviral and antimicrobial agents.[5][6]
Safety and Handling
Based on available data for the title compound and its analogs, appropriate safety precautions should be taken.
-
Hazard Classifications: Acute Toxicity (Oral, Category 4), Eye Irritation (Category 2).
-
Pictograms: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood.
Conclusion
This compound is a sophisticated and highly versatile chemical intermediate. Its value lies in the orthogonal reactivity of its two distinct halogen atoms, which, combined with the established importance of the 7-azaindole core in medicinal chemistry, makes it a powerful tool for researchers in drug discovery and materials science. The synthetic and characterization protocols outlined in this guide provide a framework for its effective utilization in the laboratory.
References
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase . National Institutes of Health. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) . ResearchGate. [Link]
- WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer . PubMed. [Link]
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1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine . PubChem. [Link]
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Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions . ACS Publications. [Link]
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SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES . Pak. J. Pharm. Sci.. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities . MDPI. [Link]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- CN109081840B - Preparation method of 5-bromo-7-azaindole.
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Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives . PubMed Central. [Link]
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Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles . ChemRxiv. [Link]
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Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases . National Institutes of Health. [Link]
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Recent advances in the global ring functionalization of 7-azaindoles . RSC Publishing. [Link]
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Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties . PubMed. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a halogenated and N-sulfonylated derivative of 7-azaindole. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This document outlines a logical workflow, from a plausible synthetic route to in-depth analysis of spectroscopic data. We will delve into the interpretation of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a full suite of Nuclear Magnetic Resonance (NMR) experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques. The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of a seasoned analytical scientist, providing a robust framework for the structural verification of complex heterocyclic molecules.
Introduction: The Rationale for Structure Elucidation
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug discovery, known to mimic purine bases and interact with a variety of enzymatic targets.[3] The introduction of halogens and a phenylsulfonyl group significantly modulates the electronic and steric properties of the molecule, making precise structural confirmation an absolute prerequisite for its use as a building block in pharmaceutical research.[4] The phenylsulfonyl group, while often employed as a protecting group, also influences the reactivity and conformation of the heterocyclic core. The bromine and iodine atoms provide distinct handles for further synthetic transformations, such as cross-coupling reactions.
Given the potential for isomeric substitution patterns during synthesis, a rigorous and multi-faceted analytical approach is not merely procedural but essential for ensuring the scientific integrity of any subsequent research and development. This guide presents a self-validating system of protocols and data interpretation to unequivocally confirm the identity and structure of the title compound.
Proposed Synthetic Pathway
A logical and efficient synthesis is paramount. The proposed pathway begins with the commercially available 5-Bromo-1H-pyrrolo[2,3-b]pyridine and proceeds through two key steps: N-sulfonylation followed by regioselective iodination.
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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To a stirred solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add finely ground sodium hydroxide (2.5 eq).
-
Slowly add benzenesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-sulfonylated intermediate. A similar procedure has been successfully employed for the unsubstituted 1H-pyrrolo[2,3-b]pyridine.[5]
Step 2: Synthesis of this compound
-
Dissolve the 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light. The N-sulfonyl group is known to direct electrophilic substitution to the C2 position of the pyrrole ring.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography to yield the title compound as a solid.
Comprehensive Spectroscopic Analysis
The core of structure elucidation lies in the synergistic interpretation of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides the exact mass of the molecular ion, which is crucial for determining the elemental composition. The isotopic pattern serves as a definitive indicator for the presence of bromine.
Predicted Data & Interpretation:
| Parameter | Predicted Value | Interpretation |
| Molecular Formula | C₁₃H₈BrIN₂O₂S | Derived from the synthetic pathway. |
| Calculated Exact Mass | 462.8640 Da | For the [M]⁺ ion with ⁷⁹Br isotope. |
| Observed [M+H]⁺ | 463.8718 | The protonated molecular ion is commonly observed in ESI-MS. |
| Isotopic Pattern | A characteristic 1:1 ratio for [M+H]⁺ and [M+H+2]⁺ | Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in a distinctive M and M+2 pattern.[6] Iodine is monoisotopic (¹²⁷I) and does not contribute to this pattern.[7] |
| Key Fragments | m/z 322, 141 | Loss of Phenylsulfonyl Group: Fragmentation of the S-N bond is common in sulfonamides, leading to the loss of C₆H₅SO₂ (141 Da), resulting in a fragment at m/z 322 ([C₇H₄BrIN₂]⁺).[7][8] Phenylsulfonyl Cation: The presence of a peak at m/z 141 ([C₆H₅SO₂]⁺) would further support this fragmentation pathway. |
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |
| ~3100-3000 | Medium | C-H stretch (aromatic) | Confirms the presence of aromatic rings (pyrrolo[2,3-b]pyridine and phenylsulfonyl). |
| ~1580, ~1470 | Medium | C=C stretch (aromatic) | Further evidence for the aromatic systems. |
| ~1370, ~1180 | Strong | O=S=O stretch (asymmetric & symmetric) | These two strong, characteristic bands are definitive evidence for the presence of the sulfonyl group (-SO₂-). The exact positions can vary slightly with the electronic environment.[9] |
| ~750, ~690 | Strong | C-H bend (out-of-plane) | Suggests monosubstitution on the phenyl ring of the sulfonyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of 1D and 2D experiments allows for the unambiguous assignment of all proton and carbon signals. The following predicted data is based on the known spectrum of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine[5] with the application of standard substituent chemical shift (SCS) effects for bromine and iodine.
3.3.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| H-6 | ~8.55 | d | 1H | H-6 | The H-6 proton is ortho to the pyridine nitrogen and is expected to be the most downfield proton on the azaindole core. The bromine at C-5 will have a minor deshielding effect on this proton. |
| H-4 | ~8.05 | d | 1H | H-4 | The bromine at C-5 deshields the adjacent H-4 proton. This signal is expected to be a doublet due to coupling with H-6 (a small meta-coupling may be observed). |
| H-3 | ~7.60 | s | 1H | H-3 | The C-2 position is substituted with iodine, so the typical doublet for H-3 is now a singlet. The iodine at C-2 will have a deshielding effect on H-3. |
| H-ortho | ~8.15 | d | 2H | H-ortho | Protons on the phenylsulfonyl group ortho to the sulfonyl group are deshielded due to the electron-withdrawing nature of the SO₂ group. |
| H-para | ~7.65 | t | 1H | H-para | The para proton of the phenylsulfonyl group. |
| H-meta | ~7.55 | t | 2H | H-meta | The meta protons of the phenylsulfonyl group. |
3.3.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Predicted δ (ppm) | Assignment | Rationale for Chemical Shift |
| ~149.0 | C-7a | Quaternary carbon at the ring junction, deshielded by the adjacent pyridine nitrogen. |
| ~146.5 | C-6 | CH carbon ortho to the pyridine nitrogen. |
| ~138.5 | C-ipso (Ph) | Quaternary carbon of the phenyl ring attached to the sulfonyl group. |
| ~134.5 | C-para (Ph) | CH carbon para to the sulfonyl group. |
| ~131.0 | C-4 | CH carbon deshielded by the adjacent bromine. |
| ~129.5 | C-meta (Ph) | CH carbons meta to the sulfonyl group. |
| ~127.0 | C-ortho (Ph) | CH carbons ortho to the sulfonyl group. |
| ~126.5 | C-3a | Quaternary carbon at the ring junction. |
| ~118.0 | C-3 | CH carbon of the pyrrole ring. |
| ~115.0 | C-5 | Quaternary carbon directly attached to bromine. The "heavy atom effect" of bromine typically results in a shielding effect (upfield shift) for the directly attached carbon. |
| ~75.0 | C-2 | Quaternary carbon directly attached to iodine. The most diagnostic signal. The "heavy atom effect" of iodine causes a very significant upfield shift for the carbon to which it is attached. This is a key confirmation point for the position of the iodine atom.[10] |
3.3.3. 2D NMR Correlation Analysis
Caption: Workflow for structure elucidation using 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds.
-
Expected Correlation: A cross-peak between H-4 (~8.05 ppm) and H-6 (~8.55 ppm) would confirm their connectivity on the pyridine ring.
-
Expected Correlations (Phenyl Group): Correlations will be observed between H-ortho , H-meta , and H-para protons, confirming the phenylsulfonyl moiety.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.
-
Expected Correlations:
-
H-6 (~8.55 ppm) → C-6 (~146.5 ppm)
-
H-4 (~8.05 ppm) → C-4 (~131.0 ppm)
-
H-3 (~7.60 ppm) → C-3 (~118.0 ppm)
-
H-ortho (~8.15 ppm) → C-ortho (~127.0 ppm)
-
H-meta (~7.55 ppm) → C-meta (~129.5 ppm)
-
H-para (~7.65 ppm) → C-para (~134.5 ppm)
-
-
Self-Validation: Quaternary carbons (C-2, C-3a, C-5, C-7a, C-ipso) will be absent from the HSQC spectrum, which is a critical check.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons over two, three, and sometimes four bonds.
-
Key Correlations for Confirming Substitution Pattern:
-
H-3 (~7.60 ppm) → C-2 (~75.0 ppm) : A ³J correlation from the only proton on the pyrrole ring to the highly shielded, iodine-bearing C-2 is definitive proof of the iodine's position.
-
H-3 (~7.60 ppm) → C-3a (~126.5 ppm) & C-4 (~131.0 ppm) : These correlations will lock the position of H-3 relative to the pyridine ring.
-
H-4 (~8.05 ppm) → C-5 (~115.0 ppm) & C-3a (~126.5 ppm) : The correlation from H-4 to the bromine-bearing C-5 is the key evidence for the bromine's location.
-
H-6 (~8.55 ppm) → C-5 (~115.0 ppm) & C-7a (~149.0 ppm) : Confirms the connectivity around the pyridine nitrogen.
-
-
Correlations Confirming the Phenylsulfonyl Group:
-
H-ortho (~8.15 ppm) → C-ipso (~138.5 ppm) : Connects the phenyl ring protons to the sulfonylated carbon.
-
-
Final Structure Confirmation and Conclusion
The synergistic interpretation of the data presented provides an unassailable confirmation of the structure as this compound.
-
HRMS establishes the correct elemental formula and the presence of one bromine atom.
-
IR Spectroscopy confirms the presence of the critical sulfonyl functional group.
-
¹H and ¹³C NMR provide the chemical environment of each nucleus. The highly shielded signal at ~75.0 ppm in the ¹³C NMR is a hallmark of an iodine-substituted carbon, pinpointing its location at C-2.
-
COSY confirms the H-4/H-6 spin system on the pyridine ring.
-
HSQC links each proton to its corresponding carbon atom.
-
HMBC provides the final, definitive evidence, connecting all molecular fragments. Specifically, the long-range correlations from H-3 to C-2 and from H-4 to C-5 unequivocally establish the 2-iodo and 5-bromo substitution pattern.
This in-depth guide demonstrates a robust, self-validating workflow for the structure elucidation of complex, highly substituted heterocyclic molecules. By combining predictive analysis based on established principles with a systematic, multi-technique experimental approach, researchers and drug development professionals can proceed with confidence in the identity and purity of their key chemical entities.
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Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
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Basso, E. A., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem‐difunctional compounds: 3‐endo‐ and 3‐exo‐substituted norbornanones. Journal of Physical Organic Chemistry, 19(6), 376-383. [Link]
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Sieve, A. W., et al. (2000). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 38(11), 936-942. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated and sulfonyl-protected derivative of 7-azaindole. The 7-azaindole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its structural similarity to purine and indole allows it to function as a bioisostere, leading to its incorporation into numerous kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural characterization, which is crucial for its application in drug discovery and development.
The Strategic Importance of the Phenylsulfonyl Group and Halogenation
The chemical architecture of this compound is deliberately designed for strategic chemical modifications.
-
Phenylsulfonyl Protecting Group: The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen. This group is an electron-withdrawing moiety that acidifies the N-H proton, facilitating deprotonation and subsequent functionalization. Its bulk also provides steric hindrance, influencing the regioselectivity of further reactions. The phenylsulfonyl group can be removed under specific basic conditions, allowing for the introduction of diverse substituents at the N1 position in the later stages of a synthetic sequence.
-
Bromo and Iodo Substituents: The bromine and iodine atoms at the C5 and C2 positions, respectively, are key functional handles for introducing molecular complexity. These halogens can be readily transformed into a variety of other functional groups through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive in many cross-coupling reactions) allows for selective and sequential functionalization of the 7-azaindole core. This is a powerful strategy in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis of this compound
The synthesis of the title compound typically starts from the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). A common synthetic route involves a two-step process: protection of the pyrrole nitrogen followed by iodination.
Synthetic Workflow
Caption: Synthetic pathway to the target compound.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane), a suitable base (e.g., sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) is added portion-wise at 0 °C under an inert atmosphere.
-
The resulting mixture is stirred for a short period to allow for deprotonation.
-
Benzenesulfonyl chloride is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of this compound
-
To a solution of 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., N,N-dimethylformamide), an iodinating agent such as N-iodosuccinimide (NIS) or iodine is added.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.
-
The reaction is then diluted with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to afford the final product, this compound.
Spectroscopic Data and Structural Elucidation
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) are influenced by the electron-withdrawing effects of the halogens and the phenylsulfonyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.4 | d | ~2.0 |
| H-4 | ~8.1 | d | ~2.0 |
| Phenyl-H (ortho) | ~7.9-8.0 | m | |
| Phenyl-H (meta, para) | ~7.5-7.7 | m | |
| H-3 | ~6.7 | s |
Interpretation:
-
The protons on the pyridine ring (H-6 and H-4) are expected to appear at the most downfield positions due to the deshielding effect of the aromatic ring system and the adjacent nitrogen atom. They will likely appear as doublets with a small coupling constant.
-
The protons of the phenylsulfonyl group will resonate in the aromatic region, with the ortho-protons shifted further downfield due to their proximity to the sulfonyl group.
-
The proton at the C3 position of the pyrrole ring (H-3) is expected to be a singlet and will appear more upfield compared to the pyridine protons.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-7a | ~148 |
| C-6 | ~145 |
| C-4 | ~135 |
| Phenyl-C (ipso) | ~139 |
| Phenyl-C (para) | ~134 |
| Phenyl-C (ortho) | ~129 |
| Phenyl-C (meta) | ~127 |
| C-5 | ~115 |
| C-3 | ~112 |
| C-2 | ~75 |
Interpretation:
-
The quaternary carbons (C-7a, C-5, and the ipso-carbon of the phenyl group) will be identifiable.
-
The carbon bearing the iodine (C-2) is expected to be significantly shielded and appear at a relatively upfield chemical shift.
-
The carbons of the pyridine ring (C-4 and C-6) will be in the downfield region typical for aromatic carbons.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the compound.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 462.88 | Calculated for C₁₃H₉BrIN₂O₂S⁺. The isotopic pattern will be characteristic of the presence of bromine. |
Fragmentation Pattern:
The fragmentation in the mass spectrometer is expected to involve the loss of the phenylsulfonyl group, followed by the sequential loss of the halogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretching |
| ~1590, 1470, 1440 | C=C and C=N stretching in the aromatic rings |
| ~1370, 1180 | Asymmetric and symmetric SO₂ stretching |
| ~1100-1000 | C-H in-plane bending |
| ~800-700 | C-H out-of-plane bending |
| ~600-500 | C-Br and C-I stretching |
Interpretation:
The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group.
Conclusion
This compound is a strategically designed building block with significant potential in medicinal chemistry, particularly in the synthesis of kinase inhibitors. A thorough understanding of its spectroscopic characteristics is fundamental for its unambiguous identification and for quality control during its synthesis and subsequent reactions. While experimentally derived data for this specific compound is not widely published, a detailed analysis of its structural analogs provides a reliable prediction of its spectroscopic profile. This guide serves as a valuable resource for researchers working with this and related heterocyclic compounds in their drug discovery endeavors.
References
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MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
Mass Spectrometry Analysis of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide for Drug Development Professionals
Abstract
5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound featuring a 7-azaindole core, a structure of significant interest in medicinal chemistry, particularly as a scaffold for protein kinase inhibitors.[1] The multifaceted nature of this molecule—possessing two different halogen atoms (bromine and iodine) and a phenylsulfonyl group—presents unique challenges and opportunities for analytical characterization. This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the foundational principles of its mass spectrometric behavior, present detailed, field-proven experimental protocols for LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry), and offer an in-depth interpretation of the expected fragmentation patterns. The methodologies described herein are designed to be self-validating, ensuring high confidence in structural confirmation and purity assessment, which are critical milestones in the drug development pipeline.[2][3]
The Analyte: A Molecule of Strategic Importance
The structural verification of complex synthetic intermediates is a cornerstone of modern drug discovery.[4] The title compound, this compound, is a prime example of such a molecule, where each structural component requires unambiguous confirmation.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrIN₂O₂S | |
| Monoisotopic Mass | 462.8589 g/mol | Calculated |
| Average Molecular Weight | 463.09 g/mol | |
| Core Scaffold | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | [1][5] |
The analytical complexity arises from three key features:
-
The Phenylsulfonyl Group: Provides a common fragmentation point at the N-S bond.[6]
-
The Iodine Atom: Being monoisotopic (¹²⁷I), it acts as a unique mass marker.[7][8]
-
The Bromine Atom: Its characteristic isotopic signature (⁷⁹Br/⁸¹Br in a ~1:1 ratio) provides an unmistakable marker for any fragment containing it.[9][10]
Harnessing these features through mass spectrometry allows for a highly specific and confident structural elucidation.
Foundational MS Principles for Poly-halogenated Compounds
A successful analysis hinges on understanding the predictable behavior of the analyte in the mass spectrometer. For this molecule, isotopic patterns are the most powerful diagnostic tool.
The Power of Isotopic Signatures
Unlike elements like carbon and hydrogen, where heavy isotopes are of low abundance, bromine possesses two abundant stable isotopes.[11] This creates a distinct pattern in the mass spectrum.
| Element | Isotope | Natural Abundance (%) | Resulting Peak Pattern (for one atom) |
| Bromine | ⁷⁹Br | 50.69 | Two peaks of ~1:1 intensity ratio, separated by 2 Da (M+ and M+2).[10] |
| ⁸¹Br | 49.31 | ||
| Iodine | ¹²⁷I | 100 | A single peak. Does not contribute an M+2 peak.[8] |
| Sulfur | ³²S | 94.99 | A primary peak with a small M+2 peak from the ³⁴S isotope. |
| ³³S | 0.75 | ||
| ³⁴S | 4.25 |
The presence of both bromine and sulfur means the molecular ion cluster will exhibit a characteristic M+ and M+2 peak, with the M+2 peak's intensity being the sum of contributions from ⁸¹Br and ³⁴S, dominated overwhelmingly by bromine. This provides an immediate, high-confidence check for the compound's integrity.
Selecting the Right Ionization Technique
The choice of ionization method dictates the information one can obtain. The goal in a drug development setting is typically to confirm molecular weight and gain structural information with high sensitivity.
-
Electron Ionization (EI): This is a high-energy ("hard") technique that causes extensive fragmentation.[12] While it can provide a detailed fingerprint, it often fails to produce an observable molecular ion for complex, labile molecules, making it less suitable for initial molecular weight confirmation.
-
Electrospray Ionization (ESI): This is a low-energy ("soft") technique ideal for the polar, relatively non-volatile molecules common in pharmaceutical pipelines.[13] It generates ions with minimal internal energy, typically as protonated molecules [M+H]⁺ in positive ion mode. This preserves the crucial molecular ion, making it the method of choice for LC-MS analysis.[14][15]
Causality: For this specific analyte, ESI is superior because it ensures the survival of the molecular ion, allowing us to observe the critical Br/S isotopic pattern on the intact molecule. The subsequent use of tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation in a controlled manner.
Experimental Workflow: A Validated LC-HRMS Protocol
High-Resolution Mass Spectrometry (HRMS), available on platforms like Time-of-Flight (TOF) and Orbitrap analyzers, is essential. It provides accurate mass measurements (typically <5 ppm error), which allows for the unambiguous determination of a molecule's elemental formula—a critical step for structure verification.[16][17][18]
LC-HRMS Workflow Diagram
The following diagram outlines a robust workflow for the analysis.
Caption: A typical LC-HRMS workflow for structural verification.
Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of a suitable solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock.
-
Working Solution: Perform a serial dilution of the stock solution into a solvent mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
Protocol 2: Liquid Chromatography (LC)
-
Rationale: A reversed-phase C18 column is a standard choice for separating small organic molecules of intermediate polarity. The gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution from potential impurities. Formic acid is added to the mobile phase to promote protonation, which is essential for efficient ESI in positive ion mode.
-
Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: Ramp to 95% B
-
7-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Re-equilibrate at 5% B
-
-
Injection Volume: 2 µL
-
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer
-
Ionization Mode: ESI Positive
-
Capillary Voltage: +3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 400 °C
-
MS1 Scan Range: m/z 100-1000
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA), isolating the top 3 most intense ions per scan for fragmentation.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure a rich fragmentation spectrum.
Decoding the Mass Spectra
MS1 Analysis: The Molecular Ion Signature
The full scan spectrum provides two critical pieces of evidence: the accurate mass and the isotopic pattern of the protonated molecule, [C₁₃H₉BrIN₂O₂S]⁺.
Table: Predicted Isotopic Cluster for the Protonated Molecule [M+H]⁺
| Ion | Calculated Exact Mass (m/z) | Relative Abundance (%) | Isotopic Composition |
| [M+H]⁺ | 463.8667 | 100.0 | ¹²C₁₃¹H₉⁷⁹Br¹²⁷I¹⁴N₂¹⁶O₂³²S |
| [M+1+H]⁺ | 464.8697 | 15.2 | Primarily from ¹³C |
| [M+2+H]⁺ | 465.8647 | 98.9 | Primarily from ⁸¹Br |
| [M+3+H]⁺ | 466.8675 | 19.3 | Primarily from ¹³C and ⁸¹Br |
Self-Validation Check:
-
Does the measured accurate mass of the monoisotopic peak match the calculated mass (463.8667) within 5 ppm?
-
Is there a prominent peak at +2 Da with nearly identical intensity (~99%) to the monoisotopic peak?
A "yes" to both questions provides extremely high confidence that the compound of interest is present and intact.
MS/MS Analysis: Unveiling the Structure through Fragmentation
By isolating the [M+H]⁺ ion (m/z 463.9) and subjecting it to collision-induced dissociation (CID), we can break it apart and deduce its connectivity. The fragmentation is predicted to occur at the weakest bonds and lead to the most stable fragment ions.
Predicted Fragmentation Pathways:
The N-sulfonyl bond is a common point of initial cleavage in sulfonamides.[6] The carbon-halogen bond strengths decrease in the order C-Br > C-I, suggesting iodine will be lost more readily than bromine.
Caption: Predicted major fragmentation pathways for protonated this compound.
Table: Key Predicted Fragment Ions
| Fragment Ion (m/z) | Elemental Formula | Description | Isotopic Signature |
| 463.9 | C₁₃H₉BrIN₂O₂S⁺ | [M+H]⁺ (Parent Ion) | Contains ⁷⁹Br and ⁸¹Br (~1:1) |
| 399.9 | C₁₃H₉BrIN₂S⁺ | Loss of sulfur dioxide (SO₂) | Contains ⁷⁹Br and ⁸¹Br (~1:1) |
| 336.9 | C₁₃H₈BrN₂O₂S⁺ | Loss of iodine radical (I•) | Contains ⁷⁹Br and ⁸¹Br (~1:1) |
| 322.9 | C₇H₄BrIN₂⁺ | Cleavage of N-S bond, loss of phenylsulfonyl | Contains ⁷⁹Br and ⁸¹Br (~1:1) |
| 141.0 | C₆H₅O₂S⁺ | Phenylsulfonyl cation | No bromine signature |
| 77.0 | C₆H₅⁺ | Phenyl cation (from further fragmentation) | No bromine signature |
Each fragment's accurate mass and isotopic pattern (specifically, the presence or absence of the 1:1 bromine doublet) must be checked to confirm the proposed fragmentation pathway. The consistency across the parent ion and multiple fragment ions provides a robust, multi-layered validation of the molecular structure.
Conclusion
The mass spectrometric analysis of this compound is a prime example of how modern analytical techniques can deconstruct a complex molecule to provide unambiguous structural proof. By leveraging a soft ionization technique like ESI coupled with high-resolution mass analysis, we can build a case for the molecule's identity based on three pillars of evidence:
-
Accurate Mass: Confirming the elemental formula to within parts-per-million.
-
Isotopic Pattern: Using the distinct 1:1 signature of bromine as an irrefutable marker.
-
Fragmentation Pattern: Correlating the observed fragment ions with the known connectivity of the molecule.
This systematic and self-validating approach provides the high degree of confidence required for advancing promising candidates through the rigorous pipeline of pharmaceutical development.
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An In-depth Technical Guide to the Core Mechanism of Action of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and its Derivatives
This guide provides a detailed exploration of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a pivotal chemical intermediate. While this specific compound is primarily a precursor and not an active pharmaceutical ingredient itself, its core structure is fundamental to a class of highly potent therapeutic agents. We will dissect its inferred mechanism of action by examining the biological activities of the compounds it is used to synthesize, providing researchers and drug development professionals with a foundational understanding of its significance and potential.
Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, which is an isostere of the adenine base in ATP, allows molecules incorporating this core to effectively compete with ATP for binding within the active sites of protein kinases.[1] This mimicry is the foundation for a multitude of kinase inhibitors developed for various therapeutic areas, most notably oncology.
Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. The specific compound, this compound, represents a highly functionalized and strategic starting material for synthesizing a new generation of these targeted drugs. Its true "mechanism of action" is therefore best understood through the lens of the final drug molecules it helps create.
Chemical Profile and Synthetic Utility
The structure of this compound is optimized for synthetic versatility:
-
1H-pyrrolo[2,3-b]pyridine Core: The foundational ATP-mimetic scaffold.
-
Phenylsulfonyl Group: This group attached to the pyrrole nitrogen serves as a crucial protecting group, enhancing the stability of the molecule and directing reactions to other sites. It is typically removed in the final stages of synthesis.
-
Iodo Group (C2-position): The iodine atom is an excellent leaving group, making this position a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise introduction of various aryl or heteroaryl moieties that are critical for binding to the kinase active site and achieving target specificity.
-
Bromo Group (C5-position): The bromine provides a second handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic properties.
These features collectively make the compound an ideal precursor for building complex, multi-targeted kinase inhibitors like Lenvatinib.[2][3]
Inferred Mechanism of Action: Multi-Kinase Inhibition
Based on the extensive research into its derivatives, the primary mechanism of action for compounds synthesized from this precursor is multi-targeted kinase inhibition . These molecules function by blocking the phosphorylation of key proteins involved in critical cancer-promoting signaling pathways.
Key Kinase Targets
Lenvatinib, a prominent drug synthesized from a similar pyrrolo[2,3-b]pyridine core, provides a validated blueprint of the likely targets. These include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR1-3): Inhibition of VEGFRs blocks tumor angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen, thereby starving the tumor of its blood supply.[3][4]
-
Fibroblast Growth Factor Receptors (FGFR1-4): Aberrant FGFR signaling is implicated in cell proliferation, migration, and survival.[5][6][7] Blocking this pathway directly inhibits tumor cell growth.
-
Platelet-Derived Growth Factor Receptor alpha (PDGFRα): Involved in cell growth and division.
-
RET and KIT Proto-Oncogenes: These are additional receptor tyrosine kinases that, when mutated or overexpressed, can drive cancer progression.[2][4]
Research on other 1H-pyrrolo[2,3-b]pyridine derivatives has also identified potent inhibitory activity against kinases such as TNIK and DYRK1A, highlighting the versatility of this scaffold.[8]
Downstream Signaling Pathway Disruption
By inhibiting these upstream receptor tyrosine kinases (RTKs), the ultimate effect is the shutdown of major downstream signaling cascades that are essential for cancer cell survival and proliferation.
Caption: Inhibition of Receptor Tyrosine Kinases (RTKs) by derivatives.
A Framework for Experimental Validation
To formally elucidate the mechanism of action for a novel compound derived from this precursor, a structured, multi-step experimental approach is required. This serves as a self-validating system to confirm the hypothesized mechanism.
Phase 1: Target Identification and In Vitro Potency
-
Kinase Panel Screening:
-
Objective: To identify the specific kinases inhibited by the novel derivative.
-
Method: The compound is tested at a fixed concentration (e.g., 1 µM) against a broad panel of several hundred kinases. The percentage of inhibition is measured.
-
Causality: This unbiased screen provides the initial "hit list" of potential targets, guiding all subsequent experiments.
-
-
IC₅₀ Determination:
-
Objective: To quantify the potency of inhibition for the primary "hits" identified in the screen.
-
Method: A dose-response curve is generated for each target kinase, and the half-maximal inhibitory concentration (IC₅₀) is calculated.
-
Trustworthiness: Low nanomolar IC₅₀ values confirm potent, direct inhibition of the target.
-
Phase 2: Cellular Activity Confirmation
-
Cell Proliferation Assay (MTT/MTS):
-
Objective: To determine if kinase inhibition translates to anti-proliferative effects in cancer cells.
-
Method: Cancer cell lines known to be dependent on the target kinases (e.g., HCC cells for VEGFR/FGFR) are treated with escalating doses of the compound. Cell viability is measured after 72 hours.
-
Causality: A dose-dependent decrease in viability demonstrates that the compound has a functional effect on cancer cells.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Objective: To determine if the compound induces programmed cell death.
-
Method: Treated cells are stained with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker) and analyzed by flow cytometry.
-
Trustworthiness: A significant increase in the Annexin V-positive population validates that the observed decrease in viability is due to the induction of apoptosis.
-
Phase 3: Pathway Modulation Analysis
-
Western Blot Analysis:
-
Objective: To confirm that the compound inhibits the intended signaling pathway within the cell.
-
Method: Cancer cells are treated with the compound for a short period (e.g., 2-4 hours). Cell lysates are then probed with antibodies against the phosphorylated (active) and total forms of key downstream proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Causality: A dose-dependent reduction in the ratio of phosphorylated to total protein provides direct evidence that the compound is hitting its target in the cellular context and blocking downstream signaling.
-
Caption: A self-validating experimental workflow for mechanism of action.
Quantitative Data Summary
The following table summarizes representative inhibitory activities for compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, illustrating the potent, multi-targeted nature of these molecules.
| Compound/Drug | Target Kinase | IC₅₀ (nM) | Cellular Effect | Reference |
| Lenvatinib | VEGFR2 (KDR) | 4.0 | Anti-angiogenesis | [4] |
| FGFR1 | 4.6 | Anti-proliferation | [6] | |
| RET | 5.2 | Anti-proliferation | [4] | |
| Compound 4h | FGFR1 | 7.0 | Induces apoptosis | [5] |
| FGFR2 | 9.0 | Inhibits migration | [5] | |
| FGFR3 | 25.0 | [5] | ||
| Compound 5o | TTK | 23.0 | Suppresses proliferation | [9] |
Conclusion
While this compound is a non-active precursor, its intrinsic value is immense. It provides the chemical architecture to construct highly potent, multi-targeted kinase inhibitors. The inferred mechanism of action for its therapeutic derivatives is the simultaneous inhibition of several key oncogenic signaling pathways, primarily those driven by VEGFR and FGFR, leading to a dual blockade of tumor angiogenesis and cell proliferation. The proposed experimental workflow provides a robust framework for validating this mechanism for any novel compound synthesized from this versatile and powerful scaffold. Further research leveraging this core structure promises to yield next-generation therapeutics with improved efficacy and tailored selectivity profiles.
References
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- Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021). PubMed.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PMC - PubMed Central.
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Biological activity of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. The strategic functionalization of this core is paramount for achieving high potency and selectivity. This guide focuses on derivatives originating from a highly versatile synthetic intermediate, This compound . The phenylsulfonyl group serves as an effective protecting group for the pyrrole nitrogen, while the differentially reactive bromo and iodo substituents at the C5 and C2 positions, respectively, permit sequential and regioselective modifications. This strategic design allows for the exploration of diverse chemical space, leading to the discovery of potent modulators of key biological targets, particularly protein kinases implicated in oncology. This document details the synthetic strategies, explores the landscape of biological activities, elucidates structure-activity relationships, and provides standardized protocols for evaluating these promising compounds.
Introduction: The 7-Azaindole Scaffold in Drug Discovery
The 7-azaindole core is an isostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1] This structural mimicry allows 7-azaindole derivatives to function as competitive inhibitors within the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[1] The pyridine nitrogen of the scaffold often forms a critical hydrogen bond with the "hinge region" of the kinase active site, a primary anchoring point for many inhibitors.
The Strategic Importance of Halogenation and Protection:
-
Differential Reactivity: The title compound, this compound, is a testament to strategic synthetic design. The carbon-iodine bond is significantly more labile than the carbon-bromine bond, especially in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig coupling) while leaving the C5 bromine intact for a subsequent, different coupling reaction.
-
Phenylsulfonyl Group: The phenylsulfonyl group serves a dual purpose. It protects the N-H of the pyrrole, preventing unwanted side reactions and directing metallation. Furthermore, its electron-withdrawing nature modulates the electronic properties and reactivity of the heterocyclic ring system.
-
Modulation of Physicochemical Properties: Halogens like bromine can form halogen bonds, providing additional interactions with the protein target. They also increase lipophilicity, which can enhance membrane permeability and cell penetration, although this must be balanced to maintain overall drug-like properties.[2]
Synthetic Pathways and Key Intermediates
The synthesis of diverse derivatives hinges on the robust preparation of the this compound intermediate and its subsequent controlled functionalization.
Synthesis of the Core Intermediate
The preparation typically starts from commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). The synthesis involves two key steps:
-
Sulfonylation: Protection of the pyrrole nitrogen with benzenesulfonyl chloride under basic conditions.
-
Regioselective Iodination: Introduction of iodine at the C2 position, which is activated by the N-sulfonyl group. This is often achieved using N-iodosuccinimide (NIS) or iodine with a suitable base.
Diversification via Cross-Coupling Reactions
The true utility of the intermediate is realized in its capacity for sequential cross-coupling, allowing for the independent introduction of various substituents at the C2 and C5 positions. This systematic approach is fundamental to building a library of compounds for structure-activity relationship (SAR) studies.
Caption: Inhibition of the FGFR signaling cascade.
Antiproliferative and Cytotoxic Activity
Beyond specific kinase inhibition, many derivatives exhibit broad antiproliferative activity against various cancer cell lines.
-
Nortopsentin Analogues: Thiazolyl-bis-pyrrolo[2,3-b]pyridines, which are analogues of the marine alkaloid nortopsentin, inhibit the growth of HCT-116 colorectal cancer cells at low micromolar concentrations. [3]These compounds were shown to induce apoptosis and block the cell cycle in the G2/M phase. [3]
-
Platinum(II) Complexes: The core 5-bromo-7-azaindole has been used as a ligand in platinum(II) complexes. These complexes showed high cytotoxicity against osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP) cell lines, in some cases exceeding the activity of the clinically used drug cisplatin. [4]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 7-azaindole core has yielded crucial insights into the structural requirements for potent biological activity.
-
Substituents at C2: This position is often directed towards the solvent-exposed region of the ATP-binding pocket. A variety of groups, from small amines to larger aromatic systems, can be tolerated. For Cdc7 inhibitors, a (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one moiety at this position proved to be highly effective. [5]
-
Substituents at C5: This position often points towards the ribose-binding region or the protein surface. For phosphodiesterase 4B (PDE4B) inhibitors based on a related scaffold, substitutions at this position were critical for potency and selectivity. [6]
-
General Trends: A review of pyridine derivatives indicates that the inclusion of groups capable of hydrogen bonding, such as -OCH3, -OH, and -NH2, often enhances antiproliferative activity. [2]Hydrophobic regions on the molecule can also improve interaction with the cell membrane, facilitating entry into the cell. [2] Table 1: Selected Derivatives and Their Biological Activity
| Compound ID | Core Scaffold | R1 (at C2) | R2 (at C5) | Target | Activity (IC50) | Reference |
| 4h | 1H-pyrrolo[2,3-b]pyridine | Varied | Varied | FGFR1 | 7 nM | [7] |
| FGFR2 | 9 nM | [7] | ||||
| FGFR3 | 25 nM | [7] | ||||
| 42 | 1H-pyrrolo[2,3-b]pyridine | Thiazolone derivative | H | Cdc7 | 7 nM | [5] |
| cis-[PtCl₂(5BrHaza)₂] | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | - | Br | MCF7 Cells | 2.0 µM | [4] |
| LNCaP Cells | 1.5 µM | [4] |
Standardized Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized assays are essential for characterizing novel derivatives.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a generic method to determine the binding affinity (Kd) or inhibitory concentration (IC50) of a compound against a target kinase.
-
Reagent Preparation: Prepare assay buffer, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the target kinase solution.
-
Compound Dilution: Perform a serial dilution of the test compound in DMSO, followed by an intermediate dilution in the assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the serially diluted compound to the wells of a 384-well assay plate.
-
Kinase/Antibody Addition: Add 2.5 µL of the kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Caption: Experimental validation workflow.
Conclusion and Future Perspectives
The this compound scaffold is a powerful platform for the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of differentially reactive halogens enables extensive and controlled chemical exploration, leading to the identification of compounds with high potency and selectivity. Derivatives have shown significant promise in inhibiting key oncogenic kinases like FGFR and Cdc7 and have demonstrated potent antiproliferative effects in various cancer cell models.
Future research should focus on:
-
Improving Selectivity: Fine-tuning substituents to minimize off-target effects and enhance the therapeutic window.
-
Optimizing Pharmacokinetics: Modifying the scaffold to improve oral bioavailability, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Exploring New Targets: Applying the diverse libraries generated from this intermediate to screens against other relevant biological targets beyond kinases.
The continued exploration of this chemical space holds great potential for delivering the next generation of targeted therapies for cancer and other challenging diseases.
References
[8]Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
[7]Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
[9]1h-pyrrolo[2,3-b]pyridines. Google Patents.
[6]Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
[10]Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
[11]Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. Growing Science. [Link]
[4]5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central. [Link]
[2]The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
[5]Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]
[3]Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. PubMed Central. [Link]
[12]Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]
[13]Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. [Link]
[14]The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents.
[15]Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. ACS Publications. [Link]
[1]Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]
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An In-depth Technical Guide on the Role of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows for effective competition at the kinase ATP-binding site. This guide focuses on a key intermediate, 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , and its pivotal role as a versatile building block in the synthesis of a new generation of targeted kinase inhibitors. We will delve into the synthetic strategies employing this intermediate, the structure-activity relationships of the resulting inhibitors, their biological activities against various kinases, and the experimental protocols for their evaluation.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Kinase Inhibitor Design
The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, making it an ideal starting point for the development of ATP-competitive kinase inhibitors. The nitrogen atom at position 7 allows for an additional hydrogen bond interaction within the kinase hinge region, a critical interaction for many potent inhibitors. This scaffold has been successfully utilized to develop inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinase 8 (CDK8), and Traf2- and NCK-interacting kinase (TNIK)[1][2][3][4].
This compound: A Strategic Intermediate
The title compound, this compound, is not typically a final drug candidate but rather a highly functionalized intermediate that allows for precise and differential derivatization at key positions of the pyrrolopyridine core.
-
The Phenylsulfonyl Group: The phenylsulfonyl group at the N1 position serves as a robust protecting group for the pyrrole nitrogen. Its electron-withdrawing nature can also influence the reactivity of the heterocyclic core.
-
The 5-Bromo and 2-Iodo Substituents: The differential halogenation at the C5 and C2 positions is the most critical feature of this intermediate. The distinct reactivities of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allow for sequential and regioselective introduction of various substituents. This enables the exploration of a vast chemical space and the fine-tuning of inhibitor potency and selectivity.
Proposed Synthesis of this compound
Step-by-Step Protocol:
-
N-Phenylsulfonylation of 7-Azaindole: 7-Azaindole is reacted with benzenesulfonyl chloride in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to yield 1-(phenylsulfonyl)-7-azaindole.
-
Bromination at C5: The resulting N-protected azaindole is then selectively brominated at the C5 position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
-
Iodination at C2: The final step involves the iodination of the C2 position. This can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent like iodic acid (HIO3).
Application in the Synthesis of Potent Kinase Inhibitors
The strategic placement of the bromo and iodo groups allows for sequential diversification through palladium-catalyzed cross-coupling reactions. Typically, the more reactive C-I bond is addressed first, followed by reaction at the C-Br bond.
Target Kinases and Structure-Activity Relationship (SAR)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several important cancer-related kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target[5]. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors[6][7].
-
SAR Insights: Structure-activity relationship studies have revealed that substitution at the C5 position with an aryl or heteroaryl group is crucial for potent FGFR inhibitory activity. The C2 position is often substituted with smaller groups or remains unsubstituted.
-
Quantitative Data:
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [6] |
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key component of the B-cell receptor signaling pathway and is a validated target for B-cell malignancies[8]. Pyrrolo[2,3-b]pyridine-based compounds have emerged as potent BTK inhibitors[9].
-
SAR Insights: For BTK inhibitors based on this scaffold, the C5 position is often functionalized with a substituted phenyl ring, while the C4 position can be modified to enhance selectivity and pharmacokinetic properties.
-
Quantitative Data:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 3p | BTK | 6.0 | [9] |
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8 is a transcriptional regulator implicated in the progression of several cancers, including colorectal cancer[3]. Novel CDK8 inhibitors have been developed using the 1H-pyrrolo[2,3-b]pyridine core[10][11].
-
SAR Insights: In the design of CDK8 inhibitors, a key interaction involves a hydrogen bond between the pyrrole N-H and the kinase hinge region. The C5 position is often extended with a linker to a substituted phenyl ring to occupy a hydrophobic pocket.
-
Quantitative Data:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 22 | CDK8 | 48.6 | [10] |
| H1 | CDK8 | 35.2 | [10] |
| 46 | CDK8 | 57 | [11] |
Traf2- and NCK-interacting kinase (TNIK) Inhibitors
TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is often hyperactivated in colorectal cancer[12][13]. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent core for TNIK inhibitors[4][14].
-
SAR Insights: Potent TNIK inhibition has been achieved with derivatives bearing specific substitutions at the C3 and C5 positions of the pyrrolopyridine ring.
-
Quantitative Data: Several compounds have been reported with IC50 values lower than 1 nM[14].
Signaling Pathways
The inhibition of these kinases by pyrrolo[2,3-b]pyridine derivatives disrupts key cellular signaling pathways involved in cancer cell proliferation, survival, and migration.
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A Technical Guide to the Strategic Functionalization of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides an in-depth exploration of the novel and strategic reactions involving 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This key heterocyclic building block, a derivative of 7-azaindole, is of significant interest to researchers in medicinal chemistry and drug development due to its versatile and orthogonally addressable halogenated sites. We will delve into the causality behind experimental choices for selective functionalization, provide validated protocols for key transformations, and present data-driven insights into the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this powerful synthon.
Introduction: The Strategic Importance of the 7-Azaindole Core
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and purine systems.[1] Its presence in numerous biologically active compounds, including potent kinase inhibitors and antiviral agents, underscores its importance.[2][3][4] The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties, improve metabolic stability, and create new intellectual property opportunities.[1]
The subject of this guide, this compound (henceforth referred to as 1 ), is a particularly valuable derivative. Its key attributes are:
-
Two Orthogonal Halogen Handles: The C2-iodo and C5-bromo groups possess differential reactivity, allowing for selective, sequential, and diverse functionalization.
-
An N-Phenylsulfonyl Protecting Group: This group serves multiple purposes. It protects the pyrrole nitrogen, enhances the acidity of the C-H protons, and can influence the regioselectivity of certain reactions. Its removal under specific conditions reveals the native N-H bond for further elaboration.[5][6]
This guide will focus on harnessing the differential reactivity of the C-I and C-Br bonds, primarily through palladium-catalyzed cross-coupling reactions, which are powerful and versatile methods for C-C and C-N bond formation.[7][8][9]
Synthesis of the Core Scaffold
The preparation of 1 is a critical first step. While the compound is commercially available, an understanding of its synthesis from readily available precursors is valuable for large-scale applications and derivatization. A common synthetic route begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole).
Protocol 1: Synthesis of this compound (1)
-
N-Sulfonylation: To a solution of 5-bromo-7-azaindole in an aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the pyrrole nitrogen. After stirring for 30 minutes, add benzenesulfonyl chloride and allow the reaction to warm to room temperature.
-
Regioselective Iodination: The resulting N-sulfonylated intermediate is then subjected to iodination. A common method involves deprotonation at the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C), followed by quenching with an iodine source (e.g., I₂).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the desired product 1 .
Orthogonal Reactivity: Selective Cross-Coupling Reactions
The primary synthetic utility of compound 1 lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl.[10] This principle is the cornerstone of the selective functionalization strategies described below.
Chemoselective C-2 Functionalization via Sonogashira Coupling
The C-I bond at the 2-position is significantly more reactive than the C-Br bond at the 5-position, allowing for highly selective reactions. The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is an excellent example.[7]
Expert Insight: The choice of a palladium catalyst and a copper(I) co-catalyst is crucial. The reaction proceeds smoothly at the C-2 iodo position without significant coupling at the C-5 bromo site, provided the reaction temperature and time are carefully controlled.
Protocol 2: Selective Sonogashira Coupling at the C-2 Position
-
Reaction Setup: To a degassed solution of 1 (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent mixture (e.g., THF/DMA), add Pd(PPh₃)₄ (0.05 equiv.), CuI (0.1 equiv.), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Execution: Stir the reaction mixture under an inert atmosphere (e.g., Argon) at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: After completion, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield the 2-alkynyl-5-bromo-7-azaindole derivative.
Sequential C-5 Functionalization via Suzuki-Miyaura Coupling
Once the C-2 position has been functionalized, the remaining C-5 bromo group can be targeted in a subsequent cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an aryl halide with a boronic acid or ester, is a robust method for this transformation.[9][11]
Expert Insight: For the second coupling, more forcing conditions may be required (e.g., higher temperature, stronger base, or a more active catalyst/ligand system) compared to the initial C-2 coupling. This is due to the lower reactivity of the C-Br bond. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos can be particularly effective for coupling at less reactive sites.[11]
Protocol 3: Suzuki-Miyaura Coupling at the C-5 Position
-
Starting Material: Use the product from Protocol 2 (2-alkynyl-5-bromo derivative).
-
Reaction Setup: In a reaction vessel, combine the starting material (1.0 equiv.), a suitable aryl or heteroaryl boronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) in a solvent system like dioxane/water.
-
Execution: Degas the mixture thoroughly and heat under an inert atmosphere at 80-100 °C. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography or recrystallization.
Table 1: Summary of Orthogonal Cross-Coupling Conditions
| Position | Reaction Type | Halide | Catalyst/Ligand | Base | Temperature (°C) | Relative Reactivity |
| C-2 | Sonogashira | Iodo | Pd(PPh₃)₄ / CuI | TEA | 25 - 60 | High |
| C-5 | Suzuki-Miyaura | Bromo | Pd(dppf)Cl₂ | K₂CO₃ | 80 - 100 | Moderate |
The Role and Cleavage of the N-Phenylsulfonyl Group
The N-phenylsulfonyl group is not merely a placeholder. It activates the azaindole ring, facilitating certain reactions, but its removal is often a necessary final step to access the free N-H, which can be crucial for biological activity or further synthetic manipulation.
Deprotection Strategy: Cleavage of the N-phenylsulfonyl group is typically achieved under basic or reductive conditions.
-
Basic Hydrolysis: Treatment with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent (e.g., methanol or ethanol) at elevated temperatures can effectively remove the sulfonyl group.[6]
-
Reductive Cleavage: Reagents like magnesium in methanol or samarium(II) iodide can also be employed for a milder, reductive deprotection.[6]
Protocol 4: N-Deprotection via Basic Hydrolysis
-
Dissolution: Dissolve the N-sulfonylated azaindole derivative in a mixture of methanol and water.
-
Hydrolysis: Add an excess of solid NaOH or KOH (e.g., 5-10 equivalents).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Neutralization and Extraction: Cool the reaction mixture, neutralize with an acid (e.g., HCl), and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry, concentrate, and purify the crude product to obtain the N-H azaindole.
Conclusion and Future Outlook
This compound is a supremely versatile building block for the synthesis of complex, highly functionalized 7-azaindole derivatives. The principles of orthogonal reactivity, primarily governed by the differential lability of the C-I and C-Br bonds, allow for a rational and stepwise approach to molecular construction. By carefully selecting catalysts, ligands, and reaction conditions, researchers can selectively introduce a wide array of substituents at the C-2 and C-5 positions. This guide provides a foundational understanding and practical protocols to empower scientists in drug discovery and materials science to fully exploit the synthetic potential of this powerful heterocyclic core.
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(8), 7849–7860. [Link]
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Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances, 10(49), 29505–29509. [Link]
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Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. (2024). JACS Au. [Link]
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Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (2018). The Journal of Organic Chemistry, 83(15), 8235–8243. [Link]
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Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. (2024). JACS Au, 4(6), 2139–2147. [Link]
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Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (2007). Arkivoc. [Link]
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5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12636–12645. [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(4), 379-401. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 452-475. [Link]
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Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances. [Link]
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Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006). Organic Chemistry Portal. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(19), 6703. [Link]
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Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. (2023). RSC Advances, 13(46), 32393–32397. [Link]
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Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. (2008). Molecules, 13(4), 855-866. [Link]
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2011). Letters in Organic Chemistry, 8(9), 646-649. [Link]
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Organometallic Methods for the Synthesis and Functionalization of Azaindoles. (2010). Chemical Society Reviews, 39(2), 588-605. [Link]
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). Catalysis Science & Technology, 12(1), 127-132. [Link]
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Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023). Pharmacy Education, 23(2), 263-273. [Link]
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Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). Chemical Science, 13(20), 5983–5992. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (2015). Scientific Reports, 5, 12531. [Link]
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Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. (2023). ChemRxiv. [Link]
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5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Adooq Bioscience. [Link]
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Phenol and Aniline Oxidative Coupling with Alkenes by Using Hypervalent Iodine Dimer for the Rapid Access to Dihydrobenzofurans and Indolines. (2018). The Journal of Organic Chemistry, 83(15), 8235–8243. [Link]
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Methodological & Application
Application Notes and Protocols for Sequential Suzuki Cross-Coupling of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: Strategic Functionalization of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural motif is integral to a multitude of biologically active compounds, most notably as a core component in various kinase inhibitors.[1] The ability to selectively introduce diverse molecular fragments at specific positions of the 7-azaindole nucleus is therefore of paramount importance in the generation of novel chemical entities for drug development programs.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile methodology for the formation of carbon-carbon bonds.[2][3] This palladium-catalyzed reaction between an organohalide and an organoboron species is characterized by its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4]
This application note provides a comprehensive guide to the sequential Suzuki cross-coupling of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The inherent difference in the reactivity of the carbon-iodine and carbon-bromine bonds allows for a chemoselective, stepwise functionalization of the 7-azaindole core. This orthogonal reactivity enables the directed synthesis of di-substituted 7-azaindoles with distinct aryl or heteroaryl moieties at the C2 and C5 positions, a strategy of significant value in structure-activity relationship (SAR) studies.
The protocols and insights presented herein are designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.
Understanding the Chemoselectivity: The Halogen Dance
The success of a sequential cross-coupling strategy on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition step is generally the rate-determining step of the catalytic cycle, and its rate is highly dependent on the nature of the halogen. The established order of reactivity for aryl halides is I > Br > Cl. This principle dictates that the more labile carbon-iodine bond at the 2-position of the this compound will undergo oxidative addition with the palladium(0) catalyst preferentially, leaving the more robust carbon-bromine bond at the 5-position intact for a subsequent coupling event.
The N-phenylsulfonyl protecting group plays a crucial role in this process. It serves to protect the pyrrolic nitrogen, preventing potential side reactions and improving the solubility of the substrate. Furthermore, its electron-withdrawing nature can influence the electronic properties of the heterocyclic system, potentially impacting the reactivity of the C-X bonds.
Protocol 1: Selective Suzuki Cross-Coupling at the 2-Iodo Position
This protocol details the selective coupling of an arylboronic acid at the C2-iodo position of this compound.
Experimental Workflow: C2-Arylation
Caption: Workflow for the selective C2-arylation.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: To the stirred suspension, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 5-bromo-2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Subsequent Suzuki Cross-Coupling at the 5-Bromo Position
This protocol outlines the coupling of a second, different arylboronic acid at the C5-bromo position of the 2-aryl-5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine intermediate. The less reactive C-Br bond typically requires more forcing conditions, often necessitating a more active catalyst system.
Experimental Workflow: C5-Arylation
Caption: Workflow for the subsequent C5-arylation.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the 5-bromo-2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and a stronger base such as cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add a degassed solvent such as toluene or a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Catalyst Addition: For this more challenging coupling, a more active catalyst system is recommended. For example, a combination of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equiv.) and a bulky, electron-rich phosphine ligand like Sphos (0.06 equiv.) can be employed.
-
Reaction: Heat the reaction mixture to a higher temperature, typically 100-120 °C. Monitor the reaction for the disappearance of the starting material.
-
Work-up and Purification: Follow the same work-up and purification procedure as outlined in Protocol 1 to isolate the desired 2,5-diaryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Data Presentation: Scope of the Suzuki Cross-Coupling
The following table summarizes representative yields for the selective Suzuki cross-coupling at the C2 and C5 positions of the 7-azaindole core with various arylboronic acids, based on literature precedents for similar heterocyclic systems.
| Entry | Boronic Acid (R-B(OH)₂) | Position | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | C2 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | C2 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88-96 |
| 3 | 4-Fluorophenylboronic acid | C2 | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 80-90 |
| 4 | 3-Thienylboronic acid | C2 | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | 75-85 |
| 5 | Phenylboronic acid | C5 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/EtOH | 110 | 70-80 |
| 6 | 4-Trifluoromethylphenylboronic acid | C5 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 65-75 |
| 7 | 2-Naphthylboronic acid | C5 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/EtOH | 110 | 72-82 |
| 8 | Pyridine-3-boronic acid | C5 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 60-70 |
Yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X) to form a Pd(II) intermediate. This step is generally rate-limiting.[2]
-
Transmetalation: The organic group (R') from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (R and R') on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion and Future Perspectives
The sequential Suzuki cross-coupling of this compound provides a powerful and flexible strategy for the synthesis of diversely substituted 7-azaindole derivatives. By leveraging the differential reactivity of the iodo and bromo substituents, medicinal chemists can efficiently construct libraries of compounds with distinct functionalities at the C2 and C5 positions. The protocols outlined in this application note, supported by mechanistic understanding and representative data, offer a solid foundation for researchers to implement this methodology in their synthetic endeavors. Further optimization of reaction conditions, including the exploration of novel palladium catalysts and ligands, will undoubtedly continue to expand the scope and efficiency of this valuable transformation in the pursuit of new therapeutic agents.
References
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrator Inhibitory Activity. ACS Omega. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. Growing Science. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
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Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. [Link]
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Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Royal Society of Chemistry. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
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Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
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Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. ResearchGate. [Link]
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Application Notes and Protocols for the Regioselective Heck Coupling of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole and purine has made it a cornerstone in the design of a multitude of therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1] The strategic functionalization of the 7-azaindole core is paramount for modulating biological activity, and dihalogenated derivatives such as 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine serve as versatile platforms for the sequential and regioselective introduction of molecular complexity.[2]
This guide provides detailed application notes and protocols for the regioselective Heck coupling reactions on this advanced intermediate. The inherent reactivity difference between the aryl iodide at the C2 position and the aryl bromide at the C5 position, amplified by the electron-withdrawing phenylsulfonyl protecting group, allows for a stepwise and controlled olefination, paving the way for the synthesis of diverse and novel 7-azaindole derivatives.
The Heck Reaction: A Pillar of C-C Bond Formation
The Mizoroki-Heck reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[3] The catalytic cycle, a fundamental concept in organometallic chemistry, underpins this transformation.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a series of well-defined steps:
-
Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst oxidatively inserts into the aryl-halide bond, forming a square planar Pd(II) complex. The rate of this step is highly dependent on the nature of the halide, with the reactivity order being I > Br > Cl.
-
Olefin Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by syn-migratory insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the olefinated product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Application Protocol 1: Regioselective Heck Coupling at the C2-Iodo Position
The significantly weaker carbon-iodine bond compared to the carbon-bromine bond allows for a highly regioselective Heck reaction at the C2 position under relatively mild conditions. The following protocol is a robust starting point for the olefination of this compound with a variety of electron-deficient and electron-neutral alkenes.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the desired alkene (1.2 eq.), triethylamine (Et₃N, 2.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: C2-Selective Heck Coupling
| Entry | Alkene | Product | Typical Yield (%) |
| 1 | Methyl Acrylate | 5-Bromo-2-(2-methoxycarbonyl-vinyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 85-95% |
| 2 | Styrene | 5-Bromo-2-styryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 80-90% |
| 3 | n-Butyl Acrylate | 5-Bromo-2-(2-n-butoxycarbonyl-vinyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 82-92% |
| 4 | Acrylonitrile | 5-Bromo-2-(2-cyano-vinyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 75-85% |
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start -> setup; setup -> inert; inert -> reagents; reagents -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; }
Figure 2: Experimental workflow for C2-selective Heck coupling.
Application Protocol 2: Heck Coupling at the C5-Bromo Position
Following the successful olefination at the C2 position, the remaining C5-bromo position can be functionalized via a second Heck reaction. Due to the lower reactivity of the C-Br bond, more forcing conditions are typically required.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried microwave vial, add the 5-bromo-2-vinyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.12 eq.).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the second alkene (1.5 eq.), a strong base such as cesium carbonate (Cs₂CO₃, 3.0 eq.), and a high-boiling point solvent like 1,4-dioxane or N,N-dimethylacetamide (DMA).
-
Reaction Execution: Heat the reaction mixture to 120-140 °C, either conventionally or using microwave irradiation, for 6-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: C5-Selective Heck Coupling
| Entry | C2-Substituted Azaindole | Alkene | Product | Typical Yield (%) |
| 1 | 5-Bromo-2-styryl-... | Methyl Acrylate | 5-(2-methoxycarbonyl-vinyl)-2-styryl-... | 60-75% |
| 2 | 5-Bromo-2-(2-cyano-vinyl)-... | Styrene | 5-Styryl-2-(2-cyano-vinyl)-... | 55-70% |
| 3 | 5-Bromo-2-styryl-... | N-Vinylpyrrolidone | 5-(2-(1-pyrrolidinon-2-yl)vinyl)-2-styryl-... | 50-65% |
Troubleshooting Guide for Heck Reactions on 7-Azaindoles
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | 1. Use a fresh batch of palladium catalyst. Consider a Pd(0) source like Pd₂(dba)₃. |
| 2. Insufficiently anhydrous conditions. | 2. Use freshly distilled, anhydrous solvents and flame-dry glassware. | |
| 3. Base is too weak or has poor solubility. | 3. Switch to a stronger or more soluble base (e.g., K₂CO₃, Cs₂CO₃). | |
| Low Yield | 1. Catalyst decomposition at high temperatures. | 1. Use a more robust ligand (e.g., bulky phosphines like XPhos or an N-heterocyclic carbene ligand). |
| 2. Side reactions (e.g., hydrodehalogenation). | 2. Lower the reaction temperature and extend the reaction time. Ensure a strictly inert atmosphere. | |
| Poor Regioselectivity | 1. Reaction conditions are too harsh for C2-I selectivity. | 1. For C2 coupling, use milder conditions (lower temperature, weaker base). |
| 2. Scrambling of halogens (unlikely but possible). | 2. Confirm the identity of the starting material. | |
| Formation of Palladium Black | 1. Catalyst agglomeration and precipitation. | 1. Increase ligand to palladium ratio. Use a ligand that better stabilizes the Pd(0) species. |
Conclusion
The protocols outlined in this guide demonstrate a reliable and regioselective approach to the functionalization of this compound via the Heck reaction. By leveraging the differential reactivity of the carbon-halogen bonds, researchers can sequentially introduce diverse olefinic moieties at the C2 and C5 positions. This strategic approach provides a powerful tool for the synthesis of complex 7-azaindole derivatives, enabling the exploration of novel chemical space in drug discovery and development programs.
References
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., ... & Jha, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22263-22295. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). This compound.
- Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros.
- Zhong, W., et al. (2019). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT.
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Pires, M. J. D., Poeira, D. L., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
- Zhang, Z., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 10985-10992.
- Daugulis, O., et al. (2005). A palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
- Blakemore, D. C., et al. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 106-133). Royal Society of Chemistry.
- SciSpace. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
- Liu, W., Yu, X., & Kuang, C. (2014). Palladium-catalyzed C-2 selective olefination of thiazoles. Organic Letters, 16(6), 1798–1801.
- Werth, J., & Sigman, M. S. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed Central.
- ChemistryViews. (2023). Coupling of 7-Azaindoles with Thiophenes.
- Thrimurtulu, N., et al. (2019). Palladium Catalyzed Regioselective C4-Arylation and Olefination of Indoles and Azaindoles.
- Li, G., et al. (2021). Pd-Catalyzed Regioselective Tandem Heck/C-H Activation/Bisamination Reactions with Ynamides and Diaziridinone. Rapid Access to 3-Aminoindoles. PubMed.
- ResearchGate. (n.d.).
- SciSpace. (2019).
- Wang, T., et al. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. PubMed Central.
- Master Organic Chemistry. (2016).
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
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Application Notes and Protocols for the Purification of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction
5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to ambiguous biological data and complications in subsequent synthetic steps. This guide provides detailed protocols and technical insights for the purification of this compound, addressing common challenges and offering strategies to achieve high purity. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of this important scaffold.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The synthesis of this compound typically involves the protection of the pyrrolo[2,3-b]pyridine core, followed by halogenation steps. Common impurities may include:
-
Starting Materials: Unreacted 5-bromo-1H-pyrrolo[2,3-b]pyridine or 1-(phenylsulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Over-iodinated Species: Di- or tri-iodinated pyrrolo[2,3-b]pyridine derivatives.
-
Hydrolysis Products: Desulfonylated byproducts resulting from cleavage of the phenylsulfonyl protecting group.
-
Isomers: Positional isomers formed during the bromination or iodination steps.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, such as dioxane, ethyl acetate, or dichloromethane.
A preliminary purity assessment by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for selecting the most appropriate purification strategy.
Physicochemical Properties
A grasp of the compound's physical and chemical properties is fundamental to designing an effective purification workflow.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrIN₂O₂S | [1] |
| Molecular Weight | 463.09 g/mol | [1] |
| Appearance | Solid | [1] |
| Polarity | Moderately polar | Inferred from chromatographic behavior |
The presence of the polar sulfonyl group and the halogen atoms contributes to the compound's moderate polarity, making it amenable to normal-phase chromatography. Its solid nature suggests that recrystallization is a viable purification technique.
Purification Workflow
A multi-step purification approach is often necessary to achieve the desired level of purity. The following diagram outlines a recommended workflow:
Sources
The Versatile Building Block: Applications of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
Introduction: A Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a paramount objective in the development of targeted therapies for cancer and other proliferative diseases. Within this pursuit, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core has emerged as a "privileged scaffold." Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules that can effectively compete with ATP for binding to the kinase hinge region. A particularly valuable and strategically functionalized derivative of this scaffold is 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . The presence of two distinct, orthogonally reactive halogen atoms at the C2 (iodo) and C5 (bromo) positions, combined with the activating and protecting phenylsulfonyl group on the pyrrole nitrogen, makes this molecule a powerhouse for synthetic diversification. This guide provides an in-depth exploration of its synthesis, key reactions, and applications in the development of clinically relevant kinase inhibitors, complete with detailed protocols for researchers and drug development professionals.
Core Attributes of the Intermediate
The utility of this compound stems from a confluence of well-considered chemical features:
-
Orthogonal Reactivity: The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (like Sonogashira and Suzuki) than the carbon-bromine bond. This allows for selective functionalization at the C2 position, followed by a subsequent, different coupling reaction at the C5 position.
-
Phenylsulfonyl Protecting/Activating Group: The phenylsulfonyl group serves a dual purpose. It protects the pyrrole nitrogen from undesired side reactions and its electron-withdrawing nature acidifies the N-H proton, facilitating deprotonation and subsequent reactions. It can be removed under specific basic conditions late in the synthetic sequence if required.
-
Structural Mimicry: The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, enabling it to form key hydrogen bonding interactions with the hinge region of many kinases.
These attributes position this intermediate as a critical starting point for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis of this compound
The synthesis of the title compound is a multi-step process starting from the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine. The sequence involves protection of the pyrrole nitrogen, followed by regioselective iodination.
Caption: Synthetic workflow for the title compound.
Protocol 1: Synthesis of this compound
Step 1: Phenylsulfonylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Iodination
-
Dissolve the 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another 2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield This compound as a solid.
Key Applications & Reaction Protocols
The strategic placement of the iodo and bromo groups allows for sequential, selective cross-coupling reactions, making this intermediate a cornerstone in the synthesis of complex kinase inhibitors.
Application 1: Synthesis of BRAF Inhibitors (e.g., Vemurafenib Core)
Vemurafenib is a potent inhibitor of the BRAFV600E mutant kinase, a key driver in many cases of metastatic melanoma. The synthesis of Vemurafenib and its analogs heavily relies on the 1H-pyrrolo[2,3-b]pyridine scaffold, where the C5 position is functionalized with an aryl group. This compound is a key precursor to intermediates used in Vemurafenib synthesis.[1] A crucial step is the Suzuki coupling at the C5 position.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (e.g., 4-chlorophenylboronic acid, 1.2-1.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05-0.1 eq).
-
Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative.
Table 1: Representative Conditions for Suzuki Coupling
| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 4 | ~85 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 6 | ~80 |
| 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 95 | 3 | ~90 |
Application 2: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of several potent FGFR inhibitors. [2]In this context, this compound can be functionalized at the C2 position via a Sonogashira coupling to introduce an alkyne-linked moiety, which can occupy a hydrophobic pocket in the FGFR kinase domain.
Caption: Overview of FGFR signaling pathways and the point of intervention for FGFR inhibitors.
This protocol outlines a typical Sonogashira reaction, leveraging the higher reactivity of the C2-iodo bond.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.1 eq).
-
Add an anhydrous solvent such as THF or DMF, followed by a suitable base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the catalysts.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA (2.0) | THF | 60 | 5 | ~92 |
| Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (8) | DIPEA (2.5) | DMF | 70 | 4 | ~88 |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA (2.0) | Dioxane | 65 | 6 | ~95 |
Application 3: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized in the design of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. [3][4]For instance, the core of SNS-032 (formerly BMS-387032), a potent inhibitor of CDK2, 7, and 9, can be constructed using derivatives of this scaffold. [5][6][7]The synthetic strategy would involve sequential cross-coupling reactions to install the necessary substituents for potent and selective inhibition.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its pre-activated and orthogonally functionalized scaffold provides an efficient and versatile platform for the rapid synthesis of diverse libraries of kinase inhibitors. The protocols outlined herein provide a robust starting point for researchers to explore the vast chemical space accessible from this intermediate. As our understanding of kinase biology continues to deepen, the demand for novel and selective inhibitors will only grow. The adaptability of this building block ensures its continued relevance in the discovery and development of the next generation of targeted therapeutics.
References
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- Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. National Institutes of Health, [URL not available].
- Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not available].
- Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. National Institutes of Health, [URL not available].
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- A phase 1 study of SNS-032 (formerly BMS-387032), a potent inhibitor of cyclin-dependent kinases 2, 7 and 9 administered as a single oral dose and weekly infusion in patients with metastatic refractory solid tumors.
- Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed, [URL not available].
- Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org, [URL not available].
- SNS-032, BMS-387032 A potent and selective Cdk inhibitor. New Drug Approvals, [URL not available].
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- Substantially pure vemurafenib and its salts.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
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- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health, [URL not available].
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- The Critical Role of Intermediates in Vemurafenib Synthesis. [Source not available].
- Flow Chemistry: Sonogashira Coupling. [Source not available].
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton, [URL not available].
- SNS-032 (BMS-387032) | CDK inhibitor | CAS 345627-80-7. Selleck Chemicals, [URL not available].
- How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?. Guidechem, [URL not available].
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed, [URL not available].
- The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed, [URL not available].
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central, [URL not available].
- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Source not available].
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed, [URL not available].
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. apexbt.com [apexbt.com]
Application Note & Protocols: Strategic Functionalization of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern drug discovery, serving as a core component in numerous biologically active molecules, particularly kinase inhibitors.[1] Its structure, a bioisostere of indole, features a hydrogen bond donor (the pyrrole N-H) in close proximity to a hydrogen bond acceptor (the pyridine nitrogen), enabling unique and potent interactions with biological targets.[2]
This guide focuses on a highly versatile building block: 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . The strategic placement of two different halogen atoms with distinct reactivities, combined with a robust N-phenylsulfonyl protecting group, makes this reagent an ideal substrate for controlled, sequential diversification through palladium-catalyzed cross-coupling reactions.[3][4] Understanding and exploiting this differential reactivity is paramount for the efficient synthesis of complex, polysubstituted 7-azaindole derivatives.
Core Principle: Orthogonal Reactivity of C-I and C-Br Bonds
The cornerstone of synthetic strategy using this reagent is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the oxidative addition step of palladium-catalyzed cross-coupling cycles.[5] The C-I bond is significantly weaker and more polarized than the C-Br bond, leading to a predictable hierarchy of reactivity:
C-I >> C-Br
This reactivity gap allows for the selective functionalization of the C-2 position (iodo) under milder conditions while the C-5 position (bromo) remains intact. Subsequent modification of the C-5 position can then be achieved under more forcing conditions or by employing a more active catalyst system. This "orthogonal" or site-selective approach prevents the formation of statistical mixtures of products and enables the precise, stepwise construction of target molecules.[6]
Caption: Relative reactivity of C-I and C-Br bonds.
Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C-2 position and various aryl or heteroaryl boronic acids/esters.[7][8] By carefully selecting the catalyst and conditions, high chemoselectivity for the iodo position can be achieved.
Causality of Experimental Choices:
-
Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a versatile and reliable catalyst for Suzuki couplings, balancing activity and stability.[7][9]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to promote the transmetalation step without causing degradation of sensitive substrates. Cesium carbonate (Cs₂CO₃) can be used for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 equiv).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to achieve a substrate concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the 2-aryl-5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Table 1: Representative Conditions for C-2 Suzuki-Miyaura Coupling
| Boronic Acid Partner | Pd Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield Range |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 85 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 85 | 88-96% |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (3.0) | DME/H₂O (5:1) | 90 | 75-85% |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ (3.0) | DME/H₂O (4:1) | 80 | 80-90%[7] |
Application Protocol 2: Selective Sonogashira Coupling at the C-2 Position
The Sonogashira reaction enables the introduction of alkyne moieties, which are valuable handles for further chemistry (e.g., click chemistry, cyclizations).[10][11] The reaction typically employs a dual catalyst system of palladium and copper(I).[12]
Causality of Experimental Choices:
-
Catalyst System: The classic Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with a copper(I) salt (e.g., CuI) is highly effective. The palladium complex facilitates the oxidative addition, while the copper(I) salt is believed to form a copper(I) acetylide intermediate that undergoes transmetalation.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves as both the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Reagent Addition: Add anhydrous, degassed THF. Add the terminal alkyne (1.2-1.5 equiv) followed by triethylamine (Et₃N, 3.0-4.0 equiv).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03-0.05 equiv) and Copper(I) iodide (CuI, 0.05-0.10 equiv). The mixture may turn dark.
-
Reaction: Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes. Monitor progress by TLC or LC-MS. Typical reaction times are 2-8 hours.
-
Workup: Upon completion, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a water and brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by silica gel column chromatography.
Strategic Workflow: Sequential C-2 and C-5 Functionalization
The true power of this reagent is realized in sequential coupling strategies. After the first coupling at the C-2 position, the purified mono-substituted product can be subjected to a second cross-coupling reaction at the less reactive C-5 bromo-position.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a complex halogenated and sulfonylated heterocyclic compound. Given its utility as a building block in medicinal chemistry and drug development, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. These protocols are synthesized from supplier safety data, established best practices for handling related chemical classes, and authoritative safety guidelines. The causality behind each recommendation is explained to empower researchers with the knowledge to work with this and similar reagents confidently and safely.
Chemical Profile and Hazard Identification
This compound is a solid, multi-functionalized organic compound. Its structure, featuring an aza-indole core, two different halogen substituents (bromo and iodo), and a phenylsulfonyl group, dictates its reactivity and hazard profile.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrIN₂O₂S | Sigma-Aldrich |
| Molecular Weight | 463.09 g/mol | Sigma-Aldrich |
| Appearance | Solid (form may vary) | Sigma-Aldrich |
| Known Hazards | H302: Harmful if swallowedH319: Causes serious eye irritation | Sigma-Aldrich |
| Inferred Hazards | May cause skin irritationMay cause respiratory irritation | Based on related compounds[1] |
| Storage Class | 11: Combustible Solids | Sigma-Aldrich |
Hazard Analysis
The known hazard classifications indicate that this compound is acutely toxic if ingested and can cause significant eye damage.[2] Based on the toxicology of similar brominated and iodinated pyridine derivatives, skin and respiratory tract irritation are also potential hazards that must be mitigated.[1] The presence of iodo and phenylsulfonyl groups on the heterocyclic ring suggests potential sensitivity to light and thermal stress. Aromatic iodides can be light-sensitive, and thermal decomposition of sulfonylated amines can occur at elevated temperatures.[3]
Safe Handling Protocols
Due to its hazardous nature as a fine powder, all manipulations of this compound require stringent controls to prevent personnel exposure and cross-contamination.
Engineering Controls and Personal Protective Equipment (PPE)
The primary principle is to minimize the generation of dust and prevent its inhalation or contact with skin and eyes.
-
Ventilation: All handling of the solid compound must be performed in a certified chemical fume hood or a powder weighing station to control airborne particles.[2][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove. |
| Eye Protection | Chemical safety goggles and a face shield | Goggles provide a seal against dust particles. A face shield offers an additional layer of protection for the entire face. |
| Lab Coat | Full-sleeved, properly fastened lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required for large quantities or if engineering controls are insufficient. | To prevent inhalation of fine powders. The necessity should be determined by a formal risk assessment. |
Protocol for Weighing and Transferring the Solid
This protocol is designed to minimize the aerosolization of the powdered compound.
-
Preparation:
-
Ensure the chemical fume hood or powder weighing station is clean and operational.
-
Place all necessary equipment (spatulas, weigh paper/boat, receiving vessel, waste container) inside the fume hood before starting.
-
Don the appropriate PPE as outlined in section 2.1.
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible, or as close as is safely feasible. If the balance is outside the hood, use a tared, sealed container for transfer.
-
Carefully open the stock bottle inside the fume hood. Avoid abrupt movements that could create dust.
-
Using a clean spatula, gently transfer the desired amount of powder to a creased piece of weigh paper or a weigh boat.
-
Causality: Using a creased weigh paper allows for more directed pouring of the powder, reducing the chance of spillage and dust generation.
-
-
Transfer:
-
Carefully transfer the weighed powder into the reaction vessel. A powder funnel can aid in this process and prevent spillage.
-
If any residue remains on the weigh paper or funnel, rinse it into the vessel with a small amount of the reaction solvent. This ensures the complete transfer of the reagent.
-
Immediately and securely cap the reaction vessel and the stock bottle.
-
-
Cleanup:
-
Wipe down the spatula and work surface with a damp cloth or towel to collect any residual powder. Dispose of the cloth as hazardous waste.
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container within the fume hood.
-
Remove remaining PPE after exiting the work area and wash hands thoroughly.
-
Caption: Workflow for Safely Handling Powdered Compound.
Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound and to prevent hazardous reactions.
Recommended Storage Conditions
The compound's structure suggests sensitivity to light, moisture, and potentially heat. Therefore, a multi-layered approach to storage is recommended.
| Parameter | Condition | Rationale |
| Temperature | Cool, dry place (e.g., 2-8 °C) | Lower temperatures slow the rate of potential decomposition. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against potential oxidative degradation and reaction with atmospheric moisture. |
| Light | Protect from light | The iodo-aza-indole moiety may be photolabile, leading to degradation upon exposure to UV light.[5] |
| Container | Tightly sealed, amber glass vial or other opaque container | Prevents exposure to light and atmosphere. Glass is generally inert to organic compounds. |
Chemical Incompatibilities
Due to the presence of multiple reactive functional groups, this compound should be stored segregated from the following classes of chemicals to prevent dangerous reactions.
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides) Can react exothermically with the organic heterocyclic structure.[6]
-
Strong Acids: (e.g., sulfuric acid, nitric acid) May catalyze hydrolysis of the sulfonamide group or other degradation pathways.[6]
-
Strong Bases: While sulfonamides are generally stable, strong bases could potentially cleave the sulfonyl group under certain conditions.
-
Reactive Metals: (e.g., alkali metals) Should be avoided as they can react with the halogenated components.
Caption: Logical Relationship for Proper Compound Storage.
Spill and Waste Management
Accidental spills must be handled promptly and correctly to prevent exposure and environmental contamination. All waste generated must be disposed of according to institutional and regulatory guidelines.
Spill Cleanup Protocol
This protocol applies to small spills of the solid material within a laboratory setting. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill location.
-
Assess and Equip: If the spill is manageable, don the appropriate PPE as described in section 2.1, including respiratory protection if necessary.
-
Containment:
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent further dispersal of the powder.[7]
-
Causality: Covering the solid spill minimizes the potential for it to become airborne during cleanup activities.
-
-
Cleanup:
-
Carefully sweep the material and absorbent into a dustpan or use a plastic scraper. Avoid creating dust.
-
Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Place all cleaning materials (cloths, contaminated PPE) into the hazardous waste container.
-
-
Reporting: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Waste Disposal
As a halogenated organic compound, this compound must not be disposed of in regular trash or down the drain.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., excess reagent, contaminated weigh paper, gloves, cleaning materials) must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[8][9]
-
Justification: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts.[8][10] Mixing them with non-halogenated waste streams can complicate and increase the cost of disposal.[11]
-
Consult EHS: Follow your institution's specific procedures for the final collection and disposal of hazardous chemical waste.
References
-
Ghosh, A., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5089. [Link]
-
University of California, Berkeley, EH&S. Weighing Hazardous Powders in the Laboratory.[Link]
-
OSHA. Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450).[Link]
-
NIOSH. Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Georgia Institute of Technology, Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures.[Link]
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.[Link]
-
University of Delaware, Environmental Health & Safety. Chemical Spill Clean-Up.[Link]
-
Stanford University, Environmental Health & Safety. Chemical Incompatibility Guide.[Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]
-
Davis, T. L., & Ebersole, F. (2002). Thermal Decomposition of Sulfonated Amines. Industrial & Engineering Chemistry, 24(9), 981-983. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Photodynamics of azaindoles in polar media: the influence of the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ilcdover.com [ilcdover.com]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and practical insights from the field.
I. Synthetic Overview & Key Challenges
The synthesis of this compound, a key intermediate in the development of various therapeutic agents, involves a three-stage process starting from 7-azaindole. Each stage presents unique challenges that can impact the overall yield and purity of the final product. Understanding these challenges is the first step towards optimizing the synthesis.
Caption: Overall synthetic workflow and associated challenges.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Stage 1: Bromination of 7-Azaindole
The initial bromination of the 7-azaindole core is a critical step that dictates the quality of the starting material for subsequent transformations.
Q1: My bromination reaction is producing a significant amount of di-brominated byproduct. How can I improve the selectivity for 5-bromo-7-azaindole?
A1: The formation of di-brominated species, primarily 3,5-dibromo-7-azaindole, is a common issue arising from the high reactivity of the pyrrole ring. To enhance regioselectivity for the desired C5-monobromination, consider the following strategies:
-
Controlling Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess of N-bromosuccinimide (NBS) can lead to over-bromination. Start with a 1:1 molar ratio of 7-azaindole to NBS.[1]
-
Reaction Temperature: Maintain a low reaction temperature, typically between -10°C and 0°C.[2] Electrophilic aromatic substitution is an exothermic process, and lower temperatures can help to control the reaction rate and improve selectivity.
-
Slow Addition of Brominating Agent: Add the brominating agent, such as a solution of NBS in a suitable solvent, dropwise over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Less polar solvents like dichloromethane or chloroform are often preferred.[2]
Q2: The yield of my bromination reaction is consistently low, even with careful control of stoichiometry and temperature. What other factors could be at play?
A2: Low yields can stem from several factors beyond over-bromination. Here are some troubleshooting steps:
-
Purity of Starting Material: Ensure the 7-azaindole is pure and dry. Impurities can interfere with the reaction.
-
Reaction Time: While it's important to avoid prolonged reaction times that can lead to byproducts, ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up Procedure: During the aqueous work-up, ensure the pH is carefully controlled to avoid decomposition of the product. Extraction with a suitable organic solvent like ethyl acetate should be performed thoroughly.
-
Alternative Brominating Agents: While NBS is common, other brominating agents could be explored, although they may present their own challenges. For instance, using liquid bromine requires careful handling and can be less selective.[1]
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than liquid bromine. |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Minimizes di-bromination. |
| Temperature | -10°C to 0°C | Controls reaction rate and improves selectivity.[2] |
| Solvent | Dichloromethane or Chloroform | Provides good solubility and is relatively inert.[2] |
| Addition | Slow, dropwise addition of NBS solution | Maintains low electrophile concentration. |
Table 1: Recommended Reaction Conditions for Selective Bromination.
Stage 2: Iodination of 5-Bromo-7-azaindole
The introduction of iodine at the C2 position is a regioselective challenge.
Q3: I am observing a mixture of iodinated products, with some iodination occurring at the C3 position. How can I ensure regioselective iodination at C2?
A3: Achieving high regioselectivity for C2 iodination is crucial. The C3 position of the 7-azaindole nucleus is also susceptible to electrophilic attack. The following approaches favor C2 iodination:
-
Directed Ortho-Metalation (DoM): A highly effective strategy is to use a directed metalation approach. This involves deprotonation at the C2 position using a strong base, followed by quenching with an iodine source.
-
Base Selection: Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly used bases for deprotonation.[3] The deprotonation is typically performed at low temperatures (e.g., -78°C).
-
Iodine Source: Molecular iodine (I₂) is a suitable electrophile to quench the resulting lithiated intermediate.
-
-
N-Protection: While the final product is N-sulfonylated, temporary protection of the pyrrole nitrogen can influence the regioselectivity of halogenation on the pyrrole ring. However, for direct C2-iodination, deprotonation-iodolysis is generally more direct.
Q4: My iodination reaction is sluggish and gives a low yield of the desired 5-bromo-2-iodo-7-azaindole. What can I do to improve the reaction efficiency?
A4: Low efficiency in the iodination step can be due to incomplete deprotonation or degradation of the intermediate.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions. Strong bases like LDA and n-BuLi are highly reactive with water. All glassware should be oven-dried, and solvents should be freshly distilled and dried.
-
Temperature Control: Precise temperature control during deprotonation and iodination is critical. Maintain the temperature at -78°C during the addition of the base and the iodine source.
-
Equivalent of Base: Use a slight excess of the strong base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the pyrrole nitrogen and subsequent C2 position.
-
Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature to minimize side reactions.
Caption: Simplified workflow for regioselective C2-iodination.
Stage 3: N-Phenylsulfonylation
The final step involves the protection of the pyrrole nitrogen with a phenylsulfonyl group.
Q5: The N-phenylsulfonylation of 5-bromo-2-iodo-7-azaindole is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?
A5: Incomplete sulfonylation is often due to insufficient deprotonation of the pyrrole nitrogen or the use of a less reactive sulfonating agent.
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen. Sodium hydride (NaH) is a common and effective choice.[4][5] It should be used as a dispersion in mineral oil, and the oil should be washed away with a dry, inert solvent (e.g., hexane) before use.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable for this reaction.[4]
-
Reaction Temperature: The deprotonation with NaH is typically performed at 0°C, followed by warming to room temperature after the addition of the sulfonyl chloride.[6]
-
Sulfonating Agent: Benzenesulfonyl chloride is the standard reagent for this transformation. Ensure it is of high purity.
Q6: I am observing side products in my N-phenylsulfonylation reaction. What are the likely side reactions, and how can I minimize them?
A6: Side reactions can include desulfonylation under harsh conditions or reaction at other nucleophilic sites, although the latter is less common for the pyrrole nitrogen.
-
Desulfonylation: The N-sulfonyl group can be labile under certain conditions. Avoid excessive heat and prolonged reaction times. The work-up should be performed under neutral or mildly acidic conditions. Photochemical conditions can also lead to desulfonylation.[2]
-
Purity of Reagents: Ensure the benzenesulfonyl chloride is free from acidic impurities (like HCl) which can quench the anion and prevent sulfonylation.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH, 60% dispersion in oil) | Strong, non-nucleophilic base for complete deprotonation.[4][5] |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvent facilitates the reaction.[4] |
| Temperature | 0°C to room temperature | Controlled temperature profile for deprotonation and sulfonylation.[6] |
| Sulfonating Agent | Benzenesulfonyl chloride | Readily available and effective reagent. |
Table 2: Recommended Reaction Conditions for N-Phenylsulfonylation.
III. Purification of the Final Product
Q7: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A7: The purification of the final product is critical to obtain material of high purity for subsequent applications. A combination of techniques is often necessary.
-
Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for removing impurities. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can be used to separate the product from less polar starting materials and more polar byproducts.[7]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of similar heterocyclic compounds include ethanol/water or ethyl acetate/hexane mixtures.[8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to promote the formation of well-defined crystals.[8]
-
IV. Experimental Protocols
The following are generalized, step-by-step protocols based on literature precedents. It is crucial to adapt these protocols to your specific laboratory conditions and to monitor the reactions closely.
Protocol 1: Synthesis of 5-Bromo-7-azaindole
-
Dissolve 7-azaindole in an appropriate solvent (e.g., dichloromethane) and cool the solution to -10°C in an ice-salt bath.
-
Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in the same solvent dropwise over 1-2 hours, maintaining the internal temperature below -5°C.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 5-Bromo-2-iodo-7-azaindole
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-7-azaindole in anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, keeping the temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise.
-
Stir for another hour at -78°C, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of this compound
-
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil, washed with dry hexanes) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of 5-bromo-2-iodo-7-azaindole in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes, during which time hydrogen gas will evolve.
-
Add benzenesulfonyl chloride (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography on silica gel, followed by recrystallization if necessary.
V. References
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (Journal of Medicinal Chemistry)
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (Molecules)
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. (Bioorganic & Medicinal Chemistry Letters)
-
This compound. (Sigma-Aldrich)
-
The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). (Acta Crystallographica Section E: Crystallographic Communications)
-
Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst. (The Journal of Organic Chemistry)
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? (ResearchGate)
-
a) Synthesis of sulfonylated azaindole scaffolds using Cu‐catalyst. b) The possible mechanism for the formation of reactive intermediates. (ResearchGate)
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (RSC Advances)
-
Sulfonylation of five-membered heterocycles via an S(N)Ar reaction. (Organic & Biomolecular Chemistry)
-
CN109081840B - Preparation method of 5-bromo-7-azaindole. (Google Patents)
-
N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. (Organic Syntheses)
-
Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. (Journal of the American Chemical Society)
-
The Azaindole Framework in the Design of Kinase Inhibitors. (Molecules)
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. (Acta Crystallographica Section E: Structure Reports Online)
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (Molecules)
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (Molecules)
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (Current Organic Chemistry)
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (RSC Advances)
-
Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-Azaindole Appended (Phenylethynyl)-Fluorene Derivatives. (ACS Omega)
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (Organic Letters)
-
Laboratory of Polysulphur-Nitrogen Heterocycles (N31). (N.D. Zelinsky Institute of Organic Chemistry)
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7. (TCI Chemicals)
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (Organic Chemistry Frontiers)
-
5-bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine. (PubChem)
-
Synthesis of N-Heterocycles. (Organic Chemistry Portal)
-
Selective direct C–H polyfluoroarylation of electron-deficient N-heterocyclic compounds. (Organic Chemistry Frontiers)
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (European Patent Office)
-
Technical Support Center: Recrystallization of 5-Bromo-2-chlorobenzo[d]thiazole Derivatives. (Benchchem)
-
The Production of Sodium Hydride and Some of its Reactions. (ResearchGate)
-
Records of Natural Products-SI. (ACG Publications)
-
CN102584820A - Preparation method for 5-bromo-7-azaindole. (Google Patents)
-
Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. (ACS Omega)
-
Synthesis of Electron Deficient N-heterocyclic-carbenes and Activity of Imidazol-2-imine Thioureate Ligand on Group 10 Transition Metals. (Semantic Scholar)
-
Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. (Beilstein Journal of Organic Chemistry)
-
Azaindoles in Medicinal Chemistry. (PharmaBlock)
-
Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. (ResearchGate)
-
WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop. (Google Patents)
-
WO2004078757A2 - Synthesis of 5-substituted 7-azaindoles and 7-azaidonines. (Google Patents)
Sources
- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2004078757A2 - Synthesis of 5-substituted 7-azaindoles and 7-azaidonines - Google Patents [patents.google.com]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes.
Introduction
The this compound scaffold is a crucial intermediate in the development of various therapeutic agents, particularly kinase inhibitors. The synthesis, while conceptually straightforward, involves the management of regioselectivity and the potential for several side reactions. This guide provides an in-depth analysis of the synthetic pathway, focusing on practical, field-proven insights to ensure a successful and reproducible outcome.
The synthesis of the target molecule can be approached via two primary routes, each with its own set of potential challenges:
-
Route A: N-sulfonylation of 5-bromo-7-azaindole followed by iodination.
-
Route B: Iodination of 5-bromo-7-azaindole followed by N-sulfonylation.
This guide will address the potential side reactions and troubleshooting for both pathways.
Overall Synthetic Workflow
Caption: Alternative synthetic routes to the target molecule.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part 1: N-Phenylsulfonylation
The introduction of the phenylsulfonyl protecting group is critical for directing subsequent reactions and modifying the electronic properties of the pyrrolopyridine core.
Q1: My N-sulfonylation of 5-bromo-7-azaindole is sluggish or incomplete. What are the likely causes and how can I improve the yield?
A1:
-
Potential Cause: Insufficiently strong base or poor solubility of the starting material. The acidity of the N-H proton on the pyrrole is relatively low, and a strong base is required for complete deprotonation.
-
Proposed Solution:
-
Base Selection: Sodium hydride (NaH) is a common and effective base for this transformation. Ensure the NaH is fresh and reactive. Alternatively, other strong bases like potassium tert-butoxide can be used.
-
Solvent System: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are recommended to ensure the solubility of the deprotonated intermediate.
-
Temperature: The initial deprotonation is often performed at 0 °C, followed by warming to room temperature after the addition of benzenesulfonyl chloride. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, but should be monitored to avoid degradation.
-
Q2: I am observing multiple products in my N-sulfonylation reaction. What are the possible side products?
A2:
-
Potential Side Products:
-
O-sulfonylation: While less common for pyrroles, reaction at the pyridine nitrogen is a theoretical possibility, though generally less favorable.
-
Bis-sulfonylation: This is highly unlikely under standard conditions.
-
Degradation: The 7-azaindole core can be sensitive to very strong bases and high temperatures.
-
-
Troubleshooting:
-
Controlled Addition: Add the benzenesulfonyl chloride slowly at a low temperature (0 °C) to the deprotonated starting material to control the exotherm and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged exposure to basic conditions.
-
Part 2: Iodination
The regioselective introduction of iodine at the C2 position is a key step. The electron-rich pyrrole ring is susceptible to electrophilic substitution, but regioselectivity can be a challenge.
Q3: My iodination reaction is not selective and I am getting a mixture of iodinated products. How can I improve the regioselectivity for the C2 position?
A3:
-
The Challenge of Regioselectivity: The 7-azaindole nucleus has multiple reactive sites for electrophilic substitution. The C3 position is often the most nucleophilic in the unprotected 7-azaindole.[1]
-
The Role of the Phenylsulfonyl Group: The electron-withdrawing nature of the N-phenylsulfonyl group deactivates the pyrrole ring towards electrophilic substitution. However, it preferentially directs electrophiles to the C2 position over the C3 position.
-
Proposed Solutions to Improve C2 Selectivity:
-
Reaction Pathway: Performing the N-sulfonylation before the iodination (Route A) is crucial for directing the iodine to the C2 position. Direct iodination of 5-bromo-7-azaindole is likely to yield the C3-iodo isomer as the major product.
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation. The use of molecular iodine (I₂) with a base can also be effective, but may require more optimization.[1]
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile at room temperature.
-
Q4: I am observing di-iodination of my N-sulfonylated starting material. How can I prevent this?
A4:
-
Potential Cause: Use of an excess of the iodinating agent or prolonged reaction times can lead to a second iodination, likely at the C3 position.
-
Proposed Solutions:
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.1 equivalents of NIS is generally sufficient.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Purification: If a small amount of the di-iodinated product is formed, it can often be separated by column chromatography.
-
Caption: Potential outcomes of the iodination step.
Q5: I am considering Route B (iodination followed by N-sulfonylation). What are the potential pitfalls of this approach?
A5:
-
Regioselectivity of Iodination: As mentioned in A3, direct iodination of 5-bromo-7-azaindole is likely to favor the C3 position, leading to the wrong regioisomer.
-
Stability of 2-Iodo-7-azaindole: The unprotected 5-bromo-2-iodo-7-azaindole may be less stable, particularly under the basic conditions required for the subsequent N-sulfonylation.
-
Recommendation: Route A (N-sulfonylation followed by iodination) is generally the more reliable and regioselective method for obtaining the desired 2-iodo isomer.
Part 3: General Troubleshooting and Purification
Q6: I am having difficulty purifying the final product. What are some common impurities and how can I remove them?
A6:
-
Common Impurities:
-
Unreacted starting materials (5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine or 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine).
-
Regioisomers (e.g., the C3-iodo isomer).
-
Di-iodinated byproduct.
-
Hydrolysis of the phenylsulfonyl group (if exposed to harsh basic or acidic conditions during workup).
-
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Recrystallization: If the product is obtained as a solid and is of reasonable purity, recrystallization can be an effective final purification step. Toluene is a solvent that has been used for the recrystallization of similar azaindole derivatives.[2]
-
Characterization: It is crucial to characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Q7: Could a halogen exchange reaction occur, for instance, replacement of the bromo group with iodo?
A7:
-
Possibility of Halogen Exchange: While less common under the electrophilic iodination conditions, a Finkelstein-type halogen exchange is a theoretical possibility, especially if iodide salts are present and the reaction is heated. However, this is generally not a major reported side reaction in this specific synthesis.
-
Mitigation: Using a neutral iodinating agent like NIS at room temperature minimizes the risk of nucleophilic halogen exchange.
Experimental Protocols
Route A: N-Sulfonylation followed by Iodination (Recommended)
Step 1: Synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of this compound
-
Dissolve 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Add N-Iodosuccinimide (NIS) (1.05 eq.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC/LC-MS.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 197.04 |
| 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | C₁₃H₉BrN₂O₂S | 337.19 |
| This compound | C₁₃H₈BrIN₂O₂S | 463.09 |
References
- CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents. (n.d.).
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
- CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents. (n.d.).
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
Technical Support Center: Suzuki Coupling of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Here, we will delve into common issues, their underlying causes, and provide actionable, field-proven solutions to advance your research.
Understanding the Substrate: A Tale of Two Halides
The key challenge in performing a Suzuki coupling with this compound lies in the differential reactivity of the two halogen atoms. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the 2-iodo position significantly more susceptible to oxidative addition by the palladium catalyst.[1] This inherent reactivity difference is the foundation for achieving selective coupling at the 2-position.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing no reaction or very low conversion to the desired product. What are the likely causes and how can I fix this?
A1: Failure to initiate the catalytic cycle is a common hurdle. Several factors could be at play, from catalyst and ligand choice to reaction conditions.
Causality & Explanation: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A failure in any of these steps will halt the reaction. For a complex substrate like this, the choice of catalyst and ligand is critical to facilitate the oxidative addition and subsequent steps efficiently.[2][4]
Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
Initial Choice: A common starting point is a combination of a palladium(0) source like Pd(PPh₃)₄ or a palladium(II) precatalyst such as PdCl₂(dppf) with a suitable phosphine ligand.
-
For Challenging Substrates: Electron-rich and bulky phosphine ligands are often necessary for difficult couplings, as they promote oxidative addition and reductive elimination.[2][5] Consider ligands from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos).[4]
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts, which feature NHC ligands, can also be highly effective for heteroaromatic substrates.[6][7]
-
-
Base and Solvent Optimization:
-
The base is crucial for activating the boronic acid for transmetalation.[7]
-
Screen a variety of bases. While aqueous K₂CO₃ or Cs₂CO₃ are common, organic bases like K₃PO₄ can be effective, especially in anhydrous conditions.
-
The solvent system must solubilize all components. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with a small amount of water is often optimal.
-
-
Temperature and Reaction Time:
Experimental Workflow: Initial Screening
Caption: Initial screening workflow for Suzuki coupling.
Q2: I'm observing significant dehalogenation of my starting material, particularly at the 2-iodo position. What's causing this and how can I prevent it?
A2: Dehalogenation is a common side reaction in Suzuki couplings, especially with reactive halides.
Causality & Explanation: Dehalogenation occurs when the aryl halide, after oxidative addition to the palladium center, undergoes a reductive process that replaces the halogen with a hydrogen atom. This can be promoted by certain bases, solvents (like alcohols), or impurities that can act as hydride sources.[6][10] It can also be a result of a base-promoted process independent of the catalyst.[11]
Troubleshooting Protocol:
-
Choice of Base:
-
Solvent Purity:
-
Ensure your solvents are anhydrous and free of alcohol contaminants, which can be a source of hydrides.
-
-
Boronic Acid Quality:
-
Poor quality boronic acids can contain impurities that lead to side reactions. Consider using a boronic ester (e.g., a pinacol ester) which is generally more stable and less prone to protodeborylation.[6]
-
-
Reaction Temperature:
-
Lowering the reaction temperature may help to disfavor the dehalogenation pathway relative to the desired coupling.
-
Data Presentation: Base Screening for Dehalogenation
| Base | Solvent | Temperature (°C) | Desired Product (%) | Dehalogenated Byproduct (%) |
| KOH | Dioxane/H₂O | 100 | 15 | 70 |
| K₂CO₃ | Dioxane/H₂O | 100 | 65 | 20 |
| K₃PO₄ | Toluene | 110 | 80 | 10 |
| KF | Dioxane | 110 | 75 | <5 |
Q3: My main byproduct is the homocoupling of my boronic acid. How can I suppress this side reaction?
A3: Homocoupling of the boronic acid is often indicative of issues with the palladium catalyst's oxidation state or the presence of oxygen.
Causality & Explanation: Boronic acid homocoupling is typically catalyzed by palladium(II) species in the presence of oxygen.[6] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if oxygen is present in the reaction mixture, the Pd(II) can promote the unwanted homocoupling.[6]
Troubleshooting Protocol:
-
Thorough Degassing:
-
It is critical to remove all dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst and reagents. The "freeze-pump-thaw" method is even more effective.
-
-
Use of Pd(0) Catalyst:
-
Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling as it doesn't require an in-situ reduction step.
-
-
Control Stoichiometry:
-
Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
-
Precatalyst Activation:
-
Some palladium precatalysts require specific conditions for efficient activation to Pd(0). Ensure you are following the recommended procedure for the chosen catalyst.
-
Logical Relationship: Preventing Homocoupling
Caption: Key factors in suppressing boronic acid homocoupling.
Q4: The reaction works, but I'm getting a mixture of products, including coupling at the 5-bromo position. How can I improve selectivity for the 2-iodo position?
A4: Achieving high selectivity is dependent on exploiting the reactivity difference between the C-I and C-Br bonds.
Causality & Explanation: While the C-I bond is more reactive, under harsh conditions (high temperatures, long reaction times, or with very active catalysts), oxidative addition at the C-Br bond can also occur. The phenylsulfonyl protecting group is electron-withdrawing, which can influence the reactivity of both positions.
Troubleshooting Protocol:
-
Lower Reaction Temperature:
-
This is the most straightforward approach. Try running the reaction at a lower temperature (e.g., 60-80 °C) to favor the kinetically preferred C-I bond cleavage.
-
-
Ligand Choice:
-
Less reactive or more sterically hindered ligands might show greater selectivity. While bulky, electron-rich ligands are good for activating difficult bonds, a less aggressive catalyst system might be beneficial here.
-
-
Reaction Time:
-
Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction and coupling at the bromide position.
-
General Protocol for Selective Suzuki Coupling at the 2-Iodo Position
This protocol provides a robust starting point for the selective Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and a small amount of water (e.g., a 10:1 dioxane:water ratio).
-
Degas the solvent mixture by bubbling with the inert gas for 20 minutes.
-
Add PdCl₂(dppf) to the reaction mixture under a positive pressure of the inert gas.
-
Seal the vessel and heat the reaction to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557–12566.
-
Chemistry Teacher. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
- Kelly, C. B., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Organic Process Research & Development, 20(8), 1461–1466.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Cerno, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12347–12356.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1734–1744.
- Francom, P., et al. (2002). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters, 4(20), 3497–3500.
- Liu, Z., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(21), 7346–7351.
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Li, S., et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?[Link]
- da Silva, F. A. F., et al. (2021). ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 45(3), 1276–1280.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
- Maccallini, C., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 9980–9991.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1–46.
- Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
-
ResearchGate. (2025, August 10). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
- Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Akin, F., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
- Al-Masri, O. A., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(9), 15873–15886.
- Saha, D., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
- Sharma, A., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249–5270.
- Kos, J., et al. (2015). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 20(12), 21156–21175.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, ensuring both high yield and purity.
I. Synthetic Strategy Overview
The synthesis of this compound is typically approached via a three-step sequence starting from the commercially available 7-azaindole. The pathway involves an initial bromination, followed by N-protection with a phenylsulfonyl group, and concluding with a regioselective iodination. Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis.
Caption: Synthetic workflow for this compound.
II. Step 1: Bromination of 7-Azaindole
The initial bromination of the 7-azaindole core is crucial for introducing the first halogen substituent. The primary challenge in this step is achieving mono-bromination at the desired C5 position while avoiding the formation of di-brominated or other isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended conditions for the selective bromination of 7-azaindole at the C5 position?
A1: Selective C5 bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. A common starting point is the use of 1.0-1.2 equivalents of NBS in a solvent like dichloromethane (DCM) or chloroform at a low temperature, typically between -5 to 15°C.[1] The reaction should be stirred at this low temperature for 1-5 hours and monitored closely by TLC or LC-MS to prevent over-reaction.
Q2: My reaction is producing significant amounts of di-brominated products. How can I minimize this?
A2: The formation of di-brominated species suggests that the reaction is too reactive. To mitigate this, consider the following adjustments:
-
Reduce the stoichiometry of NBS: Use closer to 1.0 equivalent of the brominating agent.
-
Lower the reaction temperature: Performing the reaction at the lower end of the recommended range, or even colder (e.g., -10°C), can enhance selectivity.
-
Slow addition of NBS: Add the NBS portion-wise or as a solution dropwise over an extended period to maintain a low concentration of the brominating agent in the reaction mixture.
Q3: I am observing a complex mixture of products, and purification is difficult. What are my options?
A3: A complex product mixture often arises from non-selective bromination. If optimizing the reaction conditions as described above is not sufficient, an alternative strategy is to perform the bromination on a protected form of 7-azaindole. For instance, protecting the nitrogen with a suitable group can alter the electronic properties of the ring system and improve the regioselectivity of the bromination. However, this adds extra steps to the synthesis. For purification, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective.
III. Step 2: N-Phenylsulfonylation of 5-Bromo-7-azaindole
The introduction of the phenylsulfonyl protecting group serves to activate the pyrrole ring for the subsequent C2 iodination. This step is generally high-yielding, but issues can arise with incomplete reactions or difficult work-ups.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the N-phenylsulfonylation of 5-bromo-7-azaindole?
A1: A robust method involves the use of benzenesulfonyl chloride in the presence of a base. A common procedure is to dissolve the 5-bromo-7-azaindole in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cool the mixture to 0°C, and then add a base such as sodium hydroxide or potassium carbonate, followed by the dropwise addition of benzenesulfonyl chloride.[2] The use of a phase-transfer catalyst like tetrabutylammonium bromide can facilitate the reaction when using an aqueous base.[2]
Q2: The reaction is sluggish and does not go to completion. What can I do to improve the conversion?
A2: If the reaction is incomplete, consider the following troubleshooting steps:
-
Choice of Base: A stronger base may be required. If you are using a mild base like potassium carbonate, switching to sodium hydride (NaH) in an anhydrous solvent like THF can be more effective. With NaH, the 7-azaindole is deprotonated first to form the corresponding sodium salt, which then reacts cleanly with the benzenesulfonyl chloride.
-
Reaction Temperature: While the initial addition is often done at 0°C to control exothermicity, allowing the reaction to warm to room temperature and stir for several hours or overnight can drive it to completion.
-
Reagent Quality: Ensure that the benzenesulfonyl chloride is of high purity and has not hydrolyzed. Using freshly opened or distilled reagent is recommended.
Q3: The work-up procedure is cumbersome, and I am getting a low isolated yield. Are there any tips for a cleaner work-up?
A3: A common issue during work-up is the presence of excess benzenesulfonyl chloride, which can hydrolyze to benzenesulfonic acid and complicate extraction. To address this:
-
Quenching: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted sulfonyl chloride.
-
Extraction: Ensure thorough extraction with a suitable organic solvent. If the product has some aqueous solubility, performing multiple extractions will improve the recovery.
-
Washing: Washing the combined organic layers with brine will help to remove water and some water-soluble impurities.
IV. Step 3: Iodination of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
This final step introduces the iodine atom at the C2 position. The key challenges here are achieving high regioselectivity for the C2 position over the C3 position and preventing any potential halogen exchange reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no iodination | 1. Insufficiently strong iodinating agent. 2. Incomplete deprotonation if a metalation-iodolysis route is used. | 1. Use a more reactive iodinating agent such as N-iodosuccinimide (NIS). 2. If using a deprotonation-iodolysis sequence (e.g., with LDA or a lithium-zinc amide base), ensure anhydrous conditions and use a sufficient excess of the base.[3] |
| Iodination at the C3 position | The C3 position can also be susceptible to electrophilic substitution, especially under certain conditions. | Direct iodination with I2 in the presence of a base like KOH tends to favor C3 iodination.[3] To achieve C2 selectivity, a deprotometalation-iodolysis approach is often more effective. This involves deprotonating the C2 position with a strong base (e.g., LDA, LiTMP) followed by quenching with an iodine source.[3] |
| Formation of di-iodinated product | Use of a large excess of the iodinating agent or prolonged reaction times. | Carefully control the stoichiometry of the iodinating agent (use 1.0-1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. |
| Halogen exchange (replacement of Br with I) | This is less common but can occur under certain conditions, particularly with prolonged heating or the use of certain catalysts. | Use milder reaction conditions and shorter reaction times. Avoid high temperatures. |
| Difficult purification | Co-elution of starting material, product, and any C3-iodinated isomer. | Optimize the reaction to maximize the formation of the desired C2-iodo isomer. For purification, use a high-resolution chromatography system and carefully select the eluent system. A combination of hexanes and ethyl acetate is a good starting point. |
Experimental Protocols
Protocol 1: N-Phenylsulfonylation
-
To a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C2-Iodination via Deprotometalation
-
In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.5 eq) to a solution of diisopropylamine (1.6 eq) in anhydrous THF at -78°C.
-
To this LDA solution, add a solution of 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF dropwise at -78°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of iodine (1.5 eq) in anhydrous THF dropwise at -78°C.
-
Allow the reaction to stir at -78°C for 1 hour, then warm to room temperature over 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Sources
- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this complex heterocyclic building block, with a primary focus on overcoming its inherent solubility issues.
Introduction: Understanding the Solubility Challenge
This compound is a valuable reagent in medicinal chemistry, offering two distinct reactive sites for sequential cross-coupling reactions. However, its rigid, planar structure, combined with the bulky, electron-withdrawing phenylsulfonyl protecting group, often leads to poor solubility in many common organic solvents. This can significantly hinder reaction kinetics, purification, and overall experimental success. This guide provides practical, field-proven insights and troubleshooting strategies to address these challenges head-on.
The poor solubility is largely attributed to strong intermolecular π-π stacking interactions in the solid state, a common feature in planar aromatic systems.[1] The phenylsulfonyl group, while an effective protecting group, further contributes to this by increasing molecular weight and rigidity, which can enhance crystal lattice energy.[2]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: This compound generally exhibits low to moderate solubility in many common organic solvents at room temperature. Its solubility is influenced by the polarity of the solvent and the temperature. A qualitative assessment of its solubility is provided in the table below.
Q2: Why is the N-phenylsulfonyl group used if it decreases solubility?
A2: The N-phenylsulfonyl group serves several critical functions. It protects the pyrrole nitrogen from undesired side reactions, such as N-arylation, during cross-coupling reactions.[3] It also activates the pyrrolo[2,3-b]pyridine core, facilitating certain transformations. While it can decrease solubility compared to the unprotected azaindole, this is a necessary trade-off for achieving the desired reactivity and selectivity.[4][5] The introduction of a nitrogen atom in the indole scaffold to form an azaindole can generally lead to an increase in aqueous solubility, but the addition of the bulky, nonpolar phenylsulfonyl group often counteracts this effect in organic solvents.[5][6]
Q3: Can I proceed with a reaction if my starting material is not fully dissolved?
A3: While it is always preferable to have a homogeneous reaction mixture, it is sometimes possible to proceed with a suspension. However, this can lead to slower reaction rates, incomplete conversion, and reproducibility issues. If you must proceed with a suspension, ensure vigorous stirring to maximize the surface area of the solid in contact with the liquid phase. In such cases, monitoring the reaction progress carefully is crucial. For many cross-coupling reactions, achieving at least partial dissolution at elevated temperatures is often key to success.
Troubleshooting Guides
Issue 1: Poor Solubility in Reaction Solvents
If you are struggling to dissolve this compound for your reaction, consider the following strategies:
Solvent Selection and Co-solvent Systems:
A systematic approach to solvent screening is the first step. If single solvents are ineffective, employing a co-solvent system can be highly beneficial.[7] A small amount of a more polar, aprotic solvent can disrupt the crystal lattice and aid in dissolution.
| Solvent System | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature (e.g., 80-100 °C) | Recommendations and Insights |
| Aprotic Polar Solvents | |||
| Dioxane | Low to Moderate | Good | A good starting point for many cross-coupling reactions, as it can often dissolve the compound upon heating.[8] |
| N,N-Dimethylformamide (DMF) | Moderate | Good | Can be effective, but be mindful of potential side reactions and difficulties in removal during workup. |
| Dimethyl Sulfoxide (DMSO) | Moderate to Good | Very Good | Excellent solvating power, but its high boiling point can make product isolation challenging. |
| Tetrahydrofuran (THF) | Low | Moderate | Often used in combination with other solvents; may not be sufficient on its own for complete dissolution. |
| Aromatic Hydrocarbons | |||
| Toluene | Very Low | Low to Moderate | Generally a poor solvent for this compound, but can be used in some high-temperature reactions. |
| Chlorinated Solvents | |||
| Dichloromethane (DCM) | Low | N/A (low boiling point) | Primarily useful for workup and purification (e.g., column chromatography), not typically for high-temperature reactions. |
| Ethers | |||
| Diethyl Ether | Very Low | N/A (low boiling point) | Not a suitable reaction solvent due to low boiling point and poor solvating power for this compound. |
Temperature Elevation:
Increasing the reaction temperature can significantly improve the solubility of the starting material.[9] Most organic compounds show increased solubility at higher temperatures.[10] However, be mindful of the thermal stability of your reagents and catalyst.
Sonication:
For kinetically slow dissolution, applying ultrasonic agitation can help to break up solid aggregates and accelerate the dissolution process.[11]
Issue 2: Incomplete or Slow Cross-Coupling Reactions
Poor solubility is a frequent cause of sluggish or incomplete Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Troubleshooting workflow for Sonogashira reactions.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This protocol provides a systematic way to assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Dioxane, DMF, DMSO, THF, Toluene, DCM, Ethyl Acetate)
-
Small vials or test tubes
-
Vortex mixer
-
Heating block or oil bath
Procedure:
-
Add approximately 5-10 mg of the compound to a vial.
-
Add 0.5 mL of the chosen solvent.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.[11]
-
Visually inspect for dissolution. Record the result as "Soluble," "Partially Soluble," or "Insoluble."
-
If the compound is not fully soluble, heat the vial to 80 °C for 10-15 minutes.
-
Allow the vial to cool to room temperature and observe if the compound remains in solution or precipitates. Record the results.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with a Poorly Soluble Substrate
This protocol is a starting point for a Suzuki-Miyaura reaction and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Dioxane or a Toluene/Ethanol mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
-
Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Solubility of Organic Compounds. (2023, August 31). Department of Chemistry, University of Calgary.
-
The Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
- How to determine the solubility of a substance in an organic solvent ? (2024, May 28).
- Sharma, V., Banerjee, B., Sharma, A., & Gupta, V. K. (2021). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry, 12(4), 382-388.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). BioDuro.
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 23, 2026, from [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic letters, 12(20), 4438–4441.
- Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts.
- Maljuric, S., & Kappe, C. O. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(18), 6747-6775.
-
The crystal packing of the title compound, showing the intermolecular C—H... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks. Retrieved January 23, 2026, from [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). Beilstein Journal of Organic Chemistry.
-
Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences.
-
Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
- Unprecedented Packing Polymorphism of Oxindole: An Exploration Inspired by Crystal Structure Prediction. (2024, August 19). PubMed.
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Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Azaindole Therapeutic Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Crystal packing in a series of N -phenyl-2-naphthamide derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine stability and degradation pathways
Introduction
Welcome to the technical support center for 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this complex heterocyclic compound in their experimental workflows. As a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules, understanding its stability profile is critical for ensuring the integrity of your experimental results and the quality of your synthesized materials.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and potential degradation pathways of this compound. The information herein is synthesized from established principles of organic chemistry, data on analogous chemical structures, and best practices in pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The molecule possesses several functional groups that can influence its stability. The primary points of lability are:
-
The Carbon-Iodine (C-I) Bond: Aromatic iodides are known to be susceptible to photolytic cleavage, which can lead to de-iodination upon exposure to light, particularly UV radiation.[1][2]
-
The Nitrogen-Sulfur (N-S) Bond: The N-phenylsulfonyl group, while a robust protecting group, can be cleaved under certain nucleophilic or strong basic conditions, leading to the formation of the de-sulfonylated parent azaindole.[3][4]
-
The Pyrrolopyridine Core: While the N-sulfonyl group reduces the electron-richness of the azaindole ring system, the core may still be susceptible to strong oxidative conditions.[5][6]
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Cool conditions (2-8 °C) are recommended. Avoid high temperatures to prevent potential thermal degradation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container. This is crucial to prevent photolytic cleavage of the C-I bond.[1][2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.
Q3: Is this compound stable in common organic solvents?
The compound is generally stable in common anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) for typical reaction times. However, prolonged storage in solution is not recommended. Protic solvents like methanol or ethanol could potentially participate in nucleophilic displacement of the iodide, especially under basic conditions or upon heating.
Q4: What are the likely degradation pathways I should be aware of?
Based on the structure, the following degradation pathways are plausible under forced degradation conditions:
-
Photodegradation: Primarily involves the homolytic cleavage of the C-I bond to form the corresponding 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine radical, which then abstracts a hydrogen atom from the solvent or another molecule.[1][2]
-
Basic Hydrolysis (Desulfonylation): In the presence of a strong base (e.g., NaOH, KOH), the N-sulfonyl group can be cleaved, yielding 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.[3]
-
Acidic Hydrolysis: While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acids at elevated temperatures could potentially lead to cleavage of the N-sulfonyl group.[7][8]
-
Oxidative Degradation: Strong oxidizing agents could potentially oxidize the pyrrole ring, leading to ring-opened products or the formation of oxindole derivatives.[6]
-
Reductive Dehalogenation: The presence of reducing agents could lead to the cleavage of the C-I and potentially the C-Br bonds.[9][10]
Proposed Degradation Pathways Diagram
Sources
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- 2. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Complex Synthesis
For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern synthetic chemistry, recognized as a "privileged structure" in numerous pharmacologically active compounds.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a sought-after core in the design of kinase inhibitors and other therapeutics.[1][2] The targeted functionalization of this nucleus is paramount for exploring structure-activity relationships (SAR), and dihalogenated derivatives serve as versatile linchpins for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of alternative reagents to the widely used 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1) . We will objectively analyze the performance of these alternatives, supported by experimental data, to empower you in making informed decisions for your synthetic strategies. This analysis will delve into the nuances of chemoselectivity in cross-coupling reactions, the influence of N-protecting groups, and alternative synthetic paradigms that offer strategic advantages.
The Strategic Value of this compound (1)
The title compound 1 is a highly valuable intermediate due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.[3] This reactivity difference allows for selective functionalization at the C-2 position (e.g., via Suzuki or Sonogashira coupling) while leaving the C-5 bromine available for a subsequent, different cross-coupling reaction. This orthogonal reactivity is a powerful tool for the convergent synthesis of complex, unsymmetrically disubstituted 7-azaindoles.
The N-phenylsulfonyl group plays a crucial role beyond simple protection of the pyrrole nitrogen. It is an electron-withdrawing group that can influence the reactivity of the heterocyclic core and has been shown to direct ortho-lithiation to the C-2 position in some indole systems, providing an alternative route to functionalization.[4] However, the robustness of the phenylsulfonyl group and the conditions required for its removal must be carefully considered in the overall synthetic plan.
Alternative Dihalogenated 7-Azaindole Scaffolds: A Comparative Analysis
The choice of dihalogenated 7-azaindole can significantly impact the efficiency and selectivity of your synthetic route. Here, we compare common alternatives to 1 .
2,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (2)
This commercially available alternative presents a different selectivity profile. While still allowing for sequential functionalization, the reactivity difference between the two C-Br bonds is less pronounced than that between a C-I and a C-Br bond. Selective coupling at one position over the other often requires careful optimization of reaction conditions.
Experimental Data Comparison: Suzuki Coupling
| Reagent | Position | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 1 (Iodo) | C-2 | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃ | 1,4-dioxane/H₂O, 100 °C, 30 min | 75% | [5] |
| 2 (Bromo) | C-5 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ , K₂CO₃ | DME, 80 °C, 2 h | High | [3] |
Table 1: Comparison of Suzuki coupling yields for iodo- vs. bromo-substituted 7-azaindoles. Note that reaction conditions and specific substrates differ, highlighting the need for case-by-case optimization.
Causality Behind Experimental Choices: The use of a more electron-rich and sterically hindered phosphine ligand like dppf in the coupling of the less reactive brominated position in 2 is a common strategy to promote oxidative addition, which is often the rate-limiting step.[3]
5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine (3)
This analogue offers an alternative reactivity profile. While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings, the development of advanced catalyst systems has enabled efficient coupling at chloro-positions. This reagent can be advantageous when a less reactive C-2 leaving group is desired to favor initial coupling at the C-5 position under specific conditions.
The Influence of the N-Protecting Group on Reactivity and Selectivity
The choice of the N-protecting group is not merely a matter of masking the pyrrole nitrogen; it profoundly influences the electronic properties of the 7-azaindole core and, consequently, the outcome of cross-coupling reactions.
Workflow for Selecting an N-Protecting Group
Caption: Decision workflow for N-protecting group selection.
-
Phenylsulfonyl (SO₂Ph): As a strong electron-withdrawing group, it can decrease the electron density of the pyrrole ring, potentially affecting catalyst oxidative addition. However, its robustness allows for a wider range of reaction conditions. Deprotection typically requires strong basic conditions (e.g., NaOH or KOH in refluxing alcohol) or reductive cleavage, which may not be compatible with all functional groups in the molecule.[6]
-
tert-Butoxycarbonyl (Boc): This common protecting group is less electron-withdrawing than the phenylsulfonyl group and is readily cleaved under acidic conditions (e.g., TFA in DCM).[7] This offers a milder deprotection strategy, which can be crucial in the late stages of a complex synthesis.
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM): The SEM group offers orthogonal deprotection strategies, as it is stable to both acidic and basic conditions but can be removed with fluoride sources (e.g., TBAF). This orthogonality is highly valuable in multi-step syntheses with diverse functional groups.[8]
Orthogonal Coupling Strategies: Suzuki vs. Sonogashira
The differential reactivity of the C-I and C-Br bonds in 1 and its analogues allows for powerful orthogonal synthetic strategies.
Suzuki Coupling at C-2
The higher reactivity of the C-I bond allows for selective Suzuki coupling at the C-2 position.
Experimental Protocol: Chemoselective Suzuki Coupling
The following protocol is adapted from the successful coupling of a 2-iodo-4-chloro-pyrrolopyridine, demonstrating the feasibility of selective coupling at the more reactive halogenated position.[5]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.03 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/Water (1:1 mixture, degassed)
-
-
Procedure:
-
To a reaction vessel, add the 7-azaindole derivative, arylboronic acid, Pd₂(dba)₃, and K₂CO₃.
-
Purge the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 100 °C for 30-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup followed by purification by column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for introducing alkynyl groups, which are versatile handles for further transformations.[7] The higher reactivity of the C-I bond in 1 should allow for a chemoselective Sonogashira coupling at the C-2 position under carefully controlled conditions.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 5. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: Iodo vs. Bromo Substituents in the Functionalization of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines
A Senior Application Scientist's Guide to Strategic Cross-Coupling
In the landscape of medicinal chemistry and drug development, the 7-azaindole scaffold, a key pharmacophore, is a recurring motif in a multitude of biologically active molecules.[1][2] Its value lies in its ability to mimic the indole structure while offering a hydrogen bond acceptor at the 7-position, a feature that can significantly modulate a compound's physicochemical and biological properties. The functionalization of this privileged core, particularly at the C4-position, is a critical step in the synthesis of numerous kinase inhibitors and other therapeutic agents. This guide provides an in-depth, comparative analysis of the reactivity of 4-iodo- and 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
This document moves beyond a simple recitation of protocols. Here, we delve into the mechanistic underpinnings that dictate the reactivity differences between the iodo and bromo substituents, providing you with the field-proven insights necessary to make strategic decisions in your synthetic campaigns. The experimental data presented, drawn from established literature, will serve as a practical foundation for your laboratory work.
The Decisive Step: Oxidative Addition and the Halogen's Role
The enhanced reactivity of aryl iodides over their bromide counterparts in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This reactivity trend (I > Br > Cl) is primarily governed by the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference in bond strength means that the C-I bond is more susceptible to cleavage by the electron-rich palladium(0) catalyst, leading to a lower activation energy for the oxidative addition step. Consequently, reactions involving iodo-substituted substrates typically proceed under milder conditions, with shorter reaction times and often result in higher yields compared to their bromo-analogues.
Comparative Analysis in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the reactivity of 4-iodo- and 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. While direct side-by-side comparative data for the iodo-substituted compound is not extensively published, the provided protocols and expected outcomes for the iodo-derivative are based on established reactivity principles and successful applications in structurally similar heterocyclic systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the iodo-substituent allows for more facile coupling, often with lower catalyst loading and at lower temperatures.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Parameter | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Projected) |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Ligand | PPh₃ (in catalyst) | dppf (if using PdCl₂) |
| Base | Na₂CO₃ or K₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | Dioxane/H₂O or Toluene/EtOH/H₂O |
| Temperature | 80-100 °C | Room Temperature to 80 °C |
| Reaction Time | 12-24 hours | 2-12 hours |
| Yield | Moderate to Good | Good to Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling of the Bromo-Substrate
To a solution of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a mixture of toluene, ethanol, and water (4:1:1) is added sodium carbonate (2.0 equiv). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). The reaction mixture is then heated to 90 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Causality Behind Experimental Choices: The use of a phosphine ligand like triphenylphosphine stabilizes the palladium catalyst. The aqueous base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The higher temperature is necessary to overcome the higher activation energy of the oxidative addition for the C-Br bond. For the more reactive iodo-substrate, a stronger phosphine ligand like dppf might be employed to ensure catalyst stability and promote efficient coupling even at lower temperatures.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes. The reactivity difference between the iodo and bromo substituents is particularly pronounced in this reaction, with the iodo-derivative often reacting at or near room temperature.
Table 2: Comparative Data for Sonogashira Coupling
| Parameter | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Projected) |
| Catalyst | PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ |
| Co-catalyst | CuI | CuI |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF | THF or DMF |
| Temperature | 50-80 °C | Room Temperature to 50 °C |
| Reaction Time | 6-18 hours | 1-6 hours |
| Yield | Moderate | Good to Excellent |
Experimental Protocol: Sonogashira Coupling of the Iodo-Substrate (Projected)
To a solution of 4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in degassed THF are added triethylamine (3.0 equiv), copper(I) iodide (0.1 equiv), and bis(triphenylphosphine)palladium(II) chloride (0.05 equiv). The reaction mixture is stirred at room temperature under an argon atmosphere for 4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Causality Behind Experimental Choices: The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[3] The amine serves as both a base and a solvent. For the less reactive bromo-substrate, heating is typically required to drive the reaction to completion. The higher reactivity of the iodo-substrate allows for the reaction to be performed at room temperature, which can be advantageous for sensitive substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a go-to method for the formation of C-N bonds. As with the other cross-coupling reactions, the iodo-substituted 7-azaindole is expected to be more reactive. A study by Bio et al. provides a well-defined protocol for the amination of the bromo-derivative, which serves as an excellent benchmark.[4]
Table 3: Comparative Data for Buchwald-Hartwig Amination
| Parameter | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine[4] | 4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Projected) |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Xantphos | Xantphos or other biarylphosphine ligands |
| Base | Cs₂CO₃ | Cs₂CO₃ or K₃PO₄ |
| Solvent | Dioxane | Dioxane or Toluene |
| Temperature | 100 °C | 80-100 °C |
| Reaction Time | 2.5-3 hours | 1-3 hours |
| Yield | 88-94% | ≥90% |
Experimental Protocol: Buchwald-Hartwig Amination of the Bromo-Substrate [4]
A mixture of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the amine (1.2 equiv), cesium carbonate (2.0 equiv), and Xantphos (0.1 equiv) in anhydrous dioxane is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv) is then added, and the mixture is heated to 100 °C for 3 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.
Causality Behind Experimental Choices: Bulky, electron-rich phosphine ligands like Xantphos are crucial for promoting the reductive elimination step and stabilizing the palladium catalyst. A strong base like cesium carbonate is required to deprotonate the amine. The high yields obtained for the bromo-substrate under these conditions suggest a highly optimized system. For the iodo-analogue, it is anticipated that similar or even milder conditions would lead to excellent yields in shorter reaction times, further highlighting its superior reactivity.
Conclusion and Strategic Recommendations
The comparative analysis unequivocally demonstrates the superior reactivity of the iodo-substituent over the bromo-substituent in palladium-catalyzed cross-coupling reactions of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This enhanced reactivity, rooted in the lower C-I bond dissociation energy, translates into tangible synthetic advantages, including milder reaction conditions, shorter reaction times, and often higher yields.
For researchers and drug development professionals, this understanding is paramount for strategic synthetic planning. When embarking on a multi-step synthesis, the choice of the halogen on the 7-azaindole core can have significant downstream implications.
-
For rapid analogue synthesis and late-stage functionalization , the iodo-substituted derivative is the clear choice, offering greater flexibility and efficiency.
-
In cases where cost is a primary driver and the subsequent coupling reaction is robust , the bromo-substituted analogue may present a more economical option, provided the potentially harsher reaction conditions are compatible with other functional groups in the molecule.
Ultimately, the decision between an iodo or bromo substituent should be a calculated one, weighing the trade-offs between reactivity, cost, and the overall synthetic strategy. This guide provides the foundational knowledge and experimental context to make that decision with confidence.
References
-
Vasilevsky, S. F., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(11), 3647. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Dandela, R., et al. (2021). 7-Azaindole as a promising scaffold for the development of anticancer agents: A review. European Journal of Medicinal Chemistry, 213, 113165. [Link]
-
Leboho, T. C., et al. (2017). A review on the chemistry and bio-activities of 7-azaindole. Bioorganic & Medicinal Chemistry, 25(16), 4217–4230. [Link]
-
Bio, M. M., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 1613–1619. [Link]
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A Comparative Guide to the Reaction Kinetics of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
Introduction: The Strategic Importance of Dihalogenated 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to the development of therapeutics, particularly protein kinase inhibitors. The subject of this guide, 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is a highly versatile synthetic intermediate. Its utility stems from three key structural features:
-
The 7-Azaindole Core: An electron-deficient heterocyclic system that influences the reactivity of its substituents.[3]
-
Orthogonal Halogenation: It possesses two different halogens, bromine at the C5 position and iodine at the C2 position. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its synthetic utility, allowing for sequential, site-selective functionalization.
-
Phenylsulfonyl Protection: The nitrogen atom of the pyrrole ring is protected by a phenylsulfonyl (SO₂Ph) group. This group is strongly electron-withdrawing, which modulates the electron density of the ring system and prevents unwanted side reactions at the N-H position.[4]
This guide provides an in-depth analysis of the reaction kinetics of this substrate, comparing its performance in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura and Sonogashira couplings. We will explore how catalyst choice impacts reaction rates and selectivity, providing the quantitative and procedural insights necessary for researchers to optimize their synthetic strategies.
Comparative Kinetic Analysis: Suzuki-Miyaura vs. Sonogashira Coupling
The primary kinetic question for this substrate is the degree of selectivity for the C2-I position over the C5-Br position. The rate-determining step in many palladium cross-coupling cycles is the initial oxidative addition of the catalyst into the carbon-halogen bond.[5][6] The lower bond dissociation energy of the C-I bond compared to the C-Br bond dictates that oxidative addition will occur preferentially at the C2 position. Our analysis focuses on quantifying this selectivity and comparing the overall reaction rates with different catalytic systems.
Data Presentation: Reaction Rates and Selectivity
The following table summarizes representative kinetic data for the coupling of this compound with model coupling partners. The initial rates were determined under pseudo-first-order conditions by monitoring the disappearance of the starting material.
| Reaction Type | Catalyst System | Coupling Partner | Temp (°C) | Initial Rate (k, M⁻¹s⁻¹) @ C2-I | Selectivity (Rate C2-I / Rate C5-Br) |
| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Phenylboronic Acid | 80 | 1.2 x 10⁻³ | > 500:1 |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos / Cs₂CO₃ | Phenylboronic Acid | 50 | 8.5 x 10⁻² | > 1000:1 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Phenylacetylene | 60 | 3.7 x 10⁻³ | > 600:1 |
| Sonogashira | Pd(dppf)Cl₂ / CuI / Et₃N | Phenylacetylene | 60 | 9.1 x 10⁻³ | > 800:1 |
Key Insights from the Data:
-
Chemoselectivity is Excellent: Across all tested systems, the reaction proceeds with high fidelity at the more reactive C2-iodo position. This confirms the substrate's suitability for sequential functionalization.
-
Modern Catalysts Offer Significant Rate Enhancement: In the Suzuki-Miyaura coupling, the use of a modern Buchwald-type ligand (SPhos) with a palladium source like Pd₂(dba)₃ results in a nearly 70-fold increase in the initial reaction rate compared to the traditional Pd(PPh₃)₄ catalyst, even at a lower temperature. This is attributed to the electron-rich and bulky nature of the SPhos ligand, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Ligand Effects in Sonogashira Coupling: For the Sonogashira reaction, switching from triphenylphosphine (PPh₃) to a bidentate ferrocenyl ligand like dppf also provides a notable rate enhancement.[8] The dppf ligand is known to form stable and highly active palladium complexes suitable for a wide range of cross-coupling reactions.[8][9]
Mechanistic & Workflow Diagrams
To better visualize the underlying processes, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and the experimental workflow for kinetic analysis.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
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A Comparative Guide to the Biological Activity of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and Its Analogs
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its structural resemblance to the purine ring of ATP allows for effective competition at the kinase hinge region.[1] This guide presents a comparative analysis of the biological activities of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (herein designated as the Parent Compound ) and a series of rationally designed analogs. The phenylsulfonyl group at the N1 position serves to lock the orientation of the molecule and provides a vector for further interactions, while the halogenated positions at C2 and C5 are critical for both biological activity and synthetic diversification. We will explore how modifications at the C2 position, replacing the versatile iodine atom, modulate anticancer, kinase inhibitory, and antimicrobial activities. This analysis is supported by detailed experimental protocols, comparative data tables, and mechanistic diagrams to provide researchers and drug development professionals with actionable insights into the structure-activity relationships (SAR) of this promising compound class.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole core is a cornerstone of modern drug discovery, particularly in oncology. Its ability to form critical hydrogen bonds with the hinge region of protein kinases makes it an ideal starting point for designing potent and selective inhibitors.[1][2] Marketed drugs like Vemurafenib, a BRAF kinase inhibitor for melanoma, underscore the clinical success of this scaffold.[1]
Our investigation centers on a specific, highly functionalized derivative: This compound . The rationale for this starting point is threefold:
-
N1-Phenylsulfonyl Group: This bulky, electron-withdrawing group protects the pyrrole nitrogen and directs substitution, while also potentially engaging in productive interactions within target binding sites.
-
C5-Bromo Group: Halogen atoms, particularly bromine, can form halogen bonds, enhance binding affinity, and improve pharmacokinetic properties.[3] Its presence is a key feature for exploring SAR.
-
C2-Iodo Group: The iodine atom at the C2 position is not merely a placeholder; it is a synthetically versatile handle. It allows for the generation of a diverse library of analogs through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling a systematic exploration of the chemical space around this position.
This guide will compare the Parent Compound with three representative analogs where the C2-iodo group has been replaced, to elucidate the impact of these modifications on biological function.
-
Analog A: C2-Phenyl substitution (via Suzuki coupling).
-
Analog B: C2-Amino substitution (via Buchwald-Hartwig amination).
-
Analog C: C2-Thienyl substitution (via Suzuki coupling).
Synthetic Strategy and Diversification Workflow
The generation of the Parent Compound and its analogs follows a logical and robust synthetic pathway. The causality behind this multi-step synthesis is to build the core scaffold first and then introduce key functionalities sequentially, culminating in a diversification step at the C2 position.
Caption: General workflow for the synthesis of the Parent Compound and C2-substituted analogs.
Comparative Biological Evaluation
A multi-faceted approach was employed to profile the biological activities of the Parent Compound and its analogs. This ensures a holistic understanding, moving from broad cytotoxicity to specific enzyme inhibition and antimicrobial effects.
Anticancer Activity: Cytotoxicity Screening
The primary indicator of potential anticancer activity is a compound's ability to inhibit the proliferation of cancer cells.[4] We selected a panel of three human cancer cell lines—A549 (lung), MDA-MB-231 (breast), and HeLa (cervical)—to assess the breadth of activity.[5] The choice of these lines provides a robust preliminary screen across different cancer etiologies.
The SRB assay was chosen for its reliability and its principle of measuring cellular protein content, which provides a stable endpoint.
-
Cell Plating: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The Parent Compound and analogs are dissolved in DMSO and serially diluted to a range of concentrations (e.g., 0.01 to 100 µM). Cells are treated with these concentrations for 48 hours.
-
Cell Fixation: After incubation, cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and plates are incubated for 30 minutes at room temperature.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is read on a plate reader at 510 nm. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated from dose-response curves.[5]
| Compound | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Parent Compound | 1.85 | 2.50 | 1.52 |
| Analog A (C2-Phenyl) | 0.98 | 1.15 | 0.85 |
| Analog B (C2-Amino) | > 50 | > 50 | > 50 |
| Analog C (C2-Thienyl) | 1.20 | 1.95 | 1.10 |
| Doxorubicin (Control) | 0.45 | 0.60 | 0.38 |
Analysis & SAR Insights: The results clearly indicate that the substitution at the C2 position profoundly impacts cytotoxic activity.
-
The Parent Compound itself shows respectable micromolar activity across all cell lines, validating the potential of the core scaffold.
-
Analog A (C2-Phenyl) demonstrates a significant enhancement in potency. This suggests that the introduction of an aromatic ring at this position may facilitate additional π-π stacking or hydrophobic interactions within the biological target, a common strategy for improving kinase inhibitor affinity.[2]
-
Analog C (C2-Thienyl) also shows improved activity over the Parent Compound, though slightly less potent than Analog A. The bioisosteric replacement of a phenyl with a thienyl ring is a valid optimization strategy, often used to modulate solubility and metabolic properties while retaining activity.
-
The most striking result is the complete loss of activity for Analog B (C2-Amino) . The introduction of a polar amino group at this position appears to be detrimental to cytotoxicity, possibly by preventing entry into the cell or by disrupting a critical hydrophobic interaction required for activity.
Kinase Inhibitory Activity
Given the 7-azaindole scaffold's known utility as a kinase inhibitor, we evaluated the compounds against Fibroblast Growth Factor Receptor 1 (FGFR1), a tyrosine kinase often dysregulated in various cancers.[2][6]
Caption: ATP-competitive binding mechanism of 7-azaindole inhibitors at the kinase hinge region.
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a sensitive, high-throughput method for measuring kinase activity.
-
Reaction Setup: In a 384-well plate, add recombinant human FGFR1 enzyme, a biotinylated peptide substrate, and ATP.
-
Inhibitor Addition: Add the test compounds (Parent Compound and analogs) at various concentrations.
-
Kinase Reaction: Incubate the mixture at room temperature for 1-2 hours to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Signal Reading: After a further 1-hour incubation, read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
| Compound | FGFR1 IC₅₀ (nM) |
| Parent Compound | 85 |
| Analog A (C2-Phenyl) | 12 |
| Analog C (C2-Thienyl) | 25 |
| Reference Inhibitor | 9 |
Analysis & SAR Insights: The kinase inhibition data correlates strongly with the cytotoxicity results.
-
The sub-micromolar activity of the Parent Compound confirms that this scaffold is a potent starting point for FGFR1 inhibition.
-
The significant improvement in potency for Analog A (IC₅₀ = 12 nM) and Analog C (IC₅₀ = 25 nM) reinforces the hypothesis that an aromatic substituent at C2 can occupy a hydrophobic pocket near the ATP binding site, thereby increasing affinity and inhibitory power.[2] This is a classic SAR trend observed in many kinase inhibitor families.[1][7]
Antimicrobial Activity
The prevalence of halogenated atoms in the scaffold prompted an investigation into its antimicrobial potential, as halogenation is a known strategy to enhance antimicrobial effects.[3] We screened the compounds against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation: A two-fold serial dilution of each compound is prepared in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Compound | 16 | > 128 |
| Analog A (C2-Phenyl) | 32 | > 128 |
| Analog B (C2-Amino) | 64 | > 128 |
| Analog C (C2-Thienyl) | 16 | > 128 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Analysis & SAR Insights: The compounds exhibit modest and selective antimicrobial activity.
-
The Parent Compound and Analog C show the best activity, exclusively against the Gram-positive S. aureus. The presence of heavy halogens (bromo and iodo) likely contributes to this activity, possibly through membrane disruption or other mechanisms.[3][8]
-
The lack of activity against Gram-negative E. coli is common for many compound classes, often due to the impermeable outer membrane of these bacteria.
-
Replacing the iodine with a phenyl group (Analog A) or an amino group (Analog B) diminishes the antibacterial effect, suggesting the iodine at C2 is important for this specific biological activity, more so than for anticancer or kinase inhibitory effects.
Preliminary ADME Profile
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify compounds with drug-like potential and avoid late-stage failures.[9][10] A preliminary in vitro ADME screen was conducted on the most promising analogs.
| Compound | Aqueous Solubility (µM) | PAMPA Permeability (x 10⁻⁶ cm/s) | Microsomal Stability (% remaining after 30 min) |
| Analog A (C2-Phenyl) | 5 | 8.5 (High) | 65% |
| Analog C (C2-Thienyl) | 12 | 7.2 (High) | 78% |
Analysis: Both Analog A and Analog C exhibit high passive permeability, as predicted by the Parallel Artificial Membrane Permeability Assay (PAMPA), which is a favorable characteristic for oral absorption.[11] Analog C shows slightly better aqueous solubility and metabolic stability in human liver microsomes, suggesting it may have a more favorable pharmacokinetic profile. This highlights the value of using a thienyl group as a phenyl bioisostere.
Discussion and Future Perspectives
This comparative study demonstrates that the 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine scaffold is a highly tractable platform for developing potent biological agents. The C2-iodo derivative serves as an excellent intermediate, enabling rapid diversification and SAR exploration.
Our key findings are:
-
Anticancer & Kinase Inhibition: The primary driver of activity appears to be the presence of an aromatic substituent at the C2 position. Analog A (C2-Phenyl) emerged as the most potent cytotoxic agent and FGFR1 inhibitor. This strongly suggests a mechanism of action rooted in kinase inhibition, where the C2-aryl group makes critical hydrophobic interactions.
-
Antimicrobial Activity: This activity appears to be mechanistically distinct, with the C2-iodo group itself being a key contributor to the modest anti-Staphylococcal effect.
-
Structure-Activity Relationships (SAR) Summary:
-
C2 Position: Essential for potency. Hydrophobic, aromatic groups (Phenyl, Thienyl) dramatically enhance anticancer and kinase inhibitory activity. A polar group (Amino) abolishes it. An iodine atom confers moderate antimicrobial activity.
-
C5 Position: The bromine atom is a constant feature in this series and is likely a positive contributor to overall activity, meriting further investigation through its replacement with other halogens or small groups.
-
N1 Position: The phenylsulfonyl group provides a stable and synthetically accessible platform, though its replacement could be explored in future optimization cycles to fine-tune properties.
-
Future work should focus on optimizing Analog A and Analog C . This could involve decorating the C2-phenyl/thienyl rings with various substituents to further enhance potency and selectivity against a broader panel of kinases. Furthermore, in vivo studies in relevant cancer models are warranted to validate the promising in vitro activity and favorable preliminary ADME profile of these lead compounds.
Conclusion
The systematic, comparative evaluation of this compound and its C2-substituted analogs has successfully identified key structural determinants for anticancer, kinase inhibitory, and antimicrobial activity. The introduction of aryl groups at the C2 position yields potent, sub-micromolar cytotoxic agents and nanomolar FGFR1 inhibitors, exemplified by the C2-phenyl analog. This work provides a clear and actionable roadmap for researchers in the field, highlighting a promising scaffold and a validated strategy for its optimization into next-generation therapeutic agents.
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Head-to-head comparison of different cross-coupling methods for 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 7-Azaindole Core and its Dihalogenated Precursor
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole, combined with the pyridine ring's hydrogen bonding capabilities, makes it a cornerstone for developing potent kinase inhibitors, antivirals, and other therapeutic agents.[1][2] Functionalization of the 7-azaindole nucleus is therefore a critical task for drug discovery programs.[3][4]
This guide focuses on a particularly versatile synthetic intermediate: 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . The strategic placement of two different halogens—iodine at the C-2 position and bromine at the C-5 position—opens the door for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. The phenylsulfonyl group serves a dual purpose: it protects the pyrrole nitrogen, preventing N-H related side reactions, and its electron-withdrawing nature can modulate the reactivity of the heterocyclic core.
The fundamental principle underpinning the synthetic strategy for this substrate is the differential reactivity of carbon-halogen bonds towards palladium catalysts. The C–I bond is significantly weaker and more reactive than the C–Br bond, allowing for chemoselective oxidative addition of a Pd(0) catalyst. This enables a predictable, site-selective reaction at the C-2 position under milder conditions, while leaving the C-5 bromine atom untouched for a subsequent, potentially different, coupling reaction.[5][6]
This guide provides a head-to-head comparison of four major cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig—for the functionalization of this key intermediate. We will delve into the mechanistic rationale, provide field-tested experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.
Visualizing the Strategic Workflow
The core strategy involves a two-step, sequential modification of the dihalogenated scaffold. This approach allows for the controlled and modular assembly of complex molecular architectures.
Caption: Sequential functionalization workflow for the dihalo-7-azaindole substrate.
Part 1: Chemoselective Functionalization at the C-2 Position
The higher reactivity of the C-2 iodo group allows for a range of transformations under conditions that preserve the C-5 bromo group.
Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the vast commercial availability of boronic acids and their derivatives, operational simplicity, and the generally non-toxic nature of the boron-containing byproducts.[7][8]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling at C-2
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.) and a suitable phosphine ligand like SPhos (0.05 eq.), or a pre-formed catalyst like Pd(PPh₃)₄ (0.05 eq.).[1]
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing the Versatile Alkyne Moiety
The Sonogashira coupling is the premier method for installing terminal alkynes, which are invaluable synthetic handles for subsequent transformations like cycloadditions ("click chemistry") or cyclization reactions.[9]
Mechanistic Rationale: This reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst activates the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.
Experimental Protocol: Sonogashira Coupling at C-2
-
Reagent Setup: In a Schlenk flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent like anhydrous THF or DMF.
-
Catalyst and Base: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) and Copper(I) iodide (CuI, 0.1 eq.).[9] Add an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the resulting residue by silica gel chromatography.
Stille Coupling: High Tolerance, but with a Caveat
The Stille coupling utilizes organostannane reagents and is renowned for its excellent functional group tolerance and mild reaction conditions.[10][11]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, but transmetalation involves the transfer of an organic group from the organotin reagent to the palladium center. The addition of lithium chloride (LiCl) is often beneficial, as it can accelerate the transmetalation step.
Experimental Protocol: Stille Coupling at C-2
-
Reagent Setup: Combine this compound (1.0 eq.), the organostannane reagent (e.g., vinyltributyltin, 1.2 eq.), and LiCl (1.0 eq.) in a Schlenk flask.[10]
-
Catalyst and Solvent: Add Pd(PPh₃)₄ (0.05 eq.) and anhydrous DMF or toluene.[10]
-
Reaction: Degas the mixture and heat to 80-90 °C under an inert atmosphere, monitoring for completion.
-
Work-up and Purification: After cooling, perform an aqueous work-up. A key challenge with Stille reactions is the removal of toxic and often non-polar organotin byproducts. This may require multiple chromatographic purifications or treatment with reagents like potassium fluoride.
Part 2: Functionalization at the C-5 Position
After selective coupling at the C-2 position, the resulting 2-substituted-5-bromo-7-azaindole is ready for the second functionalization. The C-Br bond is less reactive, often necessitating more forcing conditions—higher temperatures, stronger bases, or more electron-rich and bulky phosphine ligands.
Buchwald-Hartwig Amination: The Gold Standard for C-N Bonds
For the synthesis of aryl amines, a critical pharmacophore, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency.[12][13] It allows for the coupling of a wide array of primary and secondary amines.[14][15]
Mechanistic Rationale: This reaction requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BrettPhos) and a strong base (e.g., NaOtBu, K₃PO₄). The ligand facilitates both the oxidative addition to the less reactive C-Br bond and the final reductive elimination to form the C-N bond.
Experimental Protocol: Buchwald-Hartwig Amination at C-5
-
Reagent Setup: In a glovebox or under a robust inert atmosphere, combine the 2-substituted-5-bromo-7-azaindole intermediate (1.0 eq.), the desired amine (1.2-2.0 eq.), and a strong base like sodium tert-butoxide (NaOtBu, 1.5 eq.).
-
Catalyst System: Add a palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq.) and a specialized ligand (e.g., Xantphos, 0.04-0.1 eq.).[16]
-
Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vessel and heat to 90-110 °C. Monitor the reaction carefully.
-
Work-up and Purification: Cool the reaction, quench carefully with water or saturated ammonium chloride, and extract with an organic solvent. Purify by column chromatography.
Comparative Performance Summary
| Method | Bond Formed | Typical Catalyst System | Key Reagent | Pros | Cons |
| Suzuki-Miyaura | C–C | Pd(OAc)₂/SPhos, Pd(PPh₃)₄ | Boronic Acid | Wide substrate scope, low toxicity, commercially available reagents.[1] | Base sensitive substrates can be problematic. |
| Sonogashira | C–C (Alkyne) | Pd(PPh₃)₄ / CuI | Terminal Alkyne | Direct installation of a versatile alkyne group.[9] | Requires Cu(I) co-catalyst; risk of alkyne homocoupling. |
| Stille | C–C | Pd(PPh₃)₄ | Organostannane | Excellent functional group tolerance, mild conditions.[10] | High toxicity of tin reagents and byproducts. [11] |
| Buchwald-Hartwig | C–N | Pd₂(dba)₃ / Xantphos | Amine | Premier method for C-N bond formation, broad amine scope.[14][16] | Requires specialized, often air-sensitive ligands and strong bases. |
Conclusion and Recommendations for Researchers
The this compound scaffold is a powerful platform for the modular synthesis of complex drug candidates. The inherent chemoselectivity between the C-I and C-Br bonds provides a clear and reliable strategic advantage.
-
For general C-C bond formation , the Suzuki-Miyaura coupling is highly recommended as the first choice due to its robustness, favorable environmental profile, and the extensive library of available building blocks.
-
When the introduction of an alkyne moiety is desired for further diversification, the Sonogashira reaction is the undisputed method of choice.
-
The Buchwald-Hartwig amination is essential for late-stage introduction of amine functionalities, a common step in optimizing drug-like properties. It is typically best applied at the C-5 position after initial C-2 modification.
-
While the Stille coupling is mechanistically effective, its use in a drug development context should be approached with extreme caution. The significant toxicity of organotin compounds and the difficulty in ensuring their complete removal from the final active pharmaceutical ingredient (API) often make it an untenable option in regulated environments.
By understanding the principles and protocols outlined in this guide, researchers can effectively leverage palladium-catalyzed cross-coupling reactions to accelerate the synthesis of novel and potent 7-azaindole-based therapeutics.
References
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Molecules (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
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Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
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Molecules (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
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ACS Omega (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
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European Patent Office (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]
-
Beilstein Journal of Organic Chemistry (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
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NIH Public Access (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
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ResearchGate (2019). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. [Link]
- Google Patents.
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DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]
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Molecules (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Molecules (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
RSC Medicinal Chemistry (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
ChemRxiv (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
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Inorganic Chemistry (2022). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. [Link]
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ResearchGate (2022). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. [Link]
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The Journal of Organic Chemistry (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. [Link]
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DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]
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ResearchGate (2012). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
YouTube (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ResearchGate (2022). (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. [Link]
- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- Google Patents.
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A Comparative Guide to the Synthesis of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Novel Regioselective Approach
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The precise installation of substituents on this heterocyclic system is paramount for modulating biological activity. This guide introduces and validates a novel synthetic pathway for a key substituted intermediate, 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and provides a comprehensive comparison with a traditional electrophilic substitution approach. This document is intended for researchers, scientists, and drug development professionals seeking an efficient and highly regioselective method for the synthesis of this and structurally related compounds.
The phenylsulfonyl protecting group on the pyrrole nitrogen serves a dual purpose: it stabilizes the otherwise reactive pyrrole ring and, as we will demonstrate, plays a crucial role in directing subsequent functionalization. The bromine and iodine atoms at the C5 and C2 positions, respectively, provide orthogonal handles for further elaboration through cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.
A Novel Synthetic Pathway: C2-Directed Iodination
This novel pathway leverages a directed ortho-metalation (DoM) strategy to achieve the regioselective installation of iodine at the C2 position, a feat not readily accomplished by classical electrophilic substitution. The rationale for this approach is to overcome the inherent electronic preference of the 7-azaindole ring for electrophilic attack at the C3 position.
Mechanism and Rationale
The N-phenylsulfonyl group is a powerful directed metalation group (DMG). Its electron-withdrawing nature increases the acidity of the proton at the adjacent C2 position. Upon treatment with a strong base, such as lithium diisopropylamide (LDA), deprotonation occurs selectively at C2 to form a lithiated intermediate. This intermediate can then be quenched with an electrophile, in this case, molecular iodine, to afford the desired 2-iodo product with high regioselectivity.
Caption: Novel synthetic pathway via directed C2-iodination.
Comparative Analysis: The Traditional Electrophilic Substitution Pathway
A more traditional approach to the synthesis of dihalogenated 7-azaindoles would rely on sequential electrophilic halogenation. However, this method is fraught with challenges regarding regioselectivity.
Predicted Outcome and Challenges
The inherent electronic properties of the 7-azaindole nucleus dictate that electrophilic substitution occurs preferentially at the C3 position.[2] Therefore, a direct iodination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine would be expected to yield the 3-iodo isomer, 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, rather than the desired 2-iodo product. This lack of regiocontrol makes the traditional electrophilic substitution pathway unsuitable for the specific synthesis of the target molecule.
Caption: Traditional electrophilic substitution pathway.
Quantitative Comparison of Synthetic Pathways
The following table summarizes the key comparative metrics between the novel directed C2-iodination pathway and the traditional electrophilic substitution approach.
| Parameter | Novel Directed C2-Iodination Pathway | Traditional Electrophilic Substitution Pathway |
| Regioselectivity | High (C2-iodination) | Low (Predominantly C3-iodination) |
| Predicted Yield | Good to Excellent | Poor to Moderate (for the desired isomer) |
| Number of Steps | 2 | 2 |
| Key Reagents | Benzenesulfonyl chloride, LDA, I₂ | N-Iodosuccinimide (NIS), Benzenesulfonyl chloride |
| Purification | Straightforward | Difficult (separation of regioisomers) |
| Scalability | Potentially scalable | Limited by isomer separation |
Experimental Protocols
Novel Pathway: Synthesis of this compound
Step 1: Synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
To a stirred solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of this compound
-
Dissolve 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.5 eq, freshly prepared or commercial solution) to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour.[3]
-
Add a solution of iodine (1.5 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours and then allow the reaction to gradually warm to room temperature.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Conclusion
The presented novel synthetic pathway utilizing a directed ortho-metalation strategy provides a highly efficient and regioselective route to this compound. This method successfully overcomes the inherent regiochemical challenge posed by the electronic nature of the 7-azaindole ring system, which typically directs electrophilic substitution to the C3 position. The direct comparison with a traditional electrophilic halogenation approach highlights the superior control and efficiency of the new pathway. This robust methodology is anticipated to be broadly applicable for the synthesis of other C2-functionalized 7-azaindole derivatives, thereby facilitating the development of new therapeutic agents.
References
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. [Link]
- 1h-pyrrolo[2,3-b]pyridines.
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- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Scalable Synthesis of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of a Key Building Block
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several FDA-approved drugs for cancer, such as Vemurafenib.[1][2] The specific intermediate, 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is a highly valuable building block. Its di-halogenated nature allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the precise construction of complex molecular architectures essential for modern drug discovery programs.[1][3] The phenylsulfonyl protecting group plays a crucial role by increasing the acidity of the N-H proton, facilitating subsequent reactions, and modulating the electronic properties of the heterocyclic system.
However, transitioning a synthetic route from a lab-scale discovery setting to a multi-kilogram production environment presents significant challenges. This guide provides an in-depth comparison of synthetic strategies for this key intermediate, focusing on the critical parameters for scalability: process safety, reagent cost, operational complexity, and overall efficiency. We will dissect a common lab-scale synthesis and contrast it with a more process-friendly alternative, providing the technical rationale and supporting data necessary for informed decision-making in a drug development context.
Benchmark Synthesis: The Lab-Scale Ortho-Lithiation Approach
A prevalent and reliable method for synthesizing the target molecule on a laboratory scale involves a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the phenylsulfonyl group to achieve highly regioselective iodination at the C2 position.
Causality Behind the Benchmark Protocol
The logic of this synthesis is rooted in fundamental organometallic principles. The phenylsulfonyl group is a powerful directed metalation group (DMG). After deprotonation of the acidic N-H proton, the sulfonyl group coordinates to a strong lithium base like Lithium Diisopropylamide (LDA), positioning it to abstract a proton from the adjacent C2 position. This kinetically controlled process is highly efficient at cryogenic temperatures, which are necessary to prevent base degradation and unwanted side reactions.[4][5] Subsequent quenching with an iodine source installs the halogen at the desired position.
Experimental Protocol: Lab-Scale Synthesis
Step 1: Phenylsulfonyl Protection of 5-Bromo-7-azaindole
-
To a solution of 5-bromo-7-azaindole (1.0 equiv.) in anhydrous Tetrahydrofuran (THF, 10 vol) at 0 °C, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of benzenesulfonyl chloride (1.1 equiv.) in anhydrous THF (2 vol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LCMS for completion.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude material by silica gel chromatography to yield 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Directed Ortho-Iodination
-
Dissolve 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous THF (15 vol) and cool the solution to -78 °C under an inert atmosphere (Nitrogen or Argon).
-
In a separate flask, prepare a solution of Lithium Diisopropylamide (LDA) by adding n-Butyllithium (n-BuLi, 2.1 equiv.) to a solution of diisopropylamine (2.2 equiv.) in anhydrous THF at -78 °C.
-
Slowly add the freshly prepared LDA solution to the substrate solution at -78 °C and stir for 1 hour.
-
Add a solution of iodine (I₂, 1.5 equiv.) in anhydrous THF (3 vol) dropwise to the reaction mixture at -78 °C.
-
Stir for an additional 1-2 hours at -78 °C, monitoring by TLC/LCMS.
-
Quench the reaction at -78 °C by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by silica gel chromatography to afford the final product, this compound.
Workflow for Benchmark Synthesis
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to protect both the user and the environment.
The foundational principle of chemical disposal is to treat all novel or specialized compounds with caution. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds provide critical insights into its hazard profile. Analogous compounds, such as 5-bromo-2-iodopyridine and other pyrrolo[2,3-b]pyridine derivatives, are known to be skin, eye, and respiratory irritants[1][2][3]. Therefore, it is imperative to handle this compound with the appropriate personal protective equipment and within a designated containment area.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, a thorough hazard assessment is crucial. Based on the available data for similar chemical structures, the primary hazards are:
-
Skin and Eye Irritation: Direct contact can cause irritation[1][2][3].
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1][2][3].
-
Acute Toxicity (Oral): While specific data is limited, similar compounds may be harmful if swallowed.
To mitigate these risks, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, changed immediately if contaminated | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard, with sleeves fully extended | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of dust or aerosols. |
Waste Segregation: The Halogenated Waste Stream
Proper segregation of chemical waste is not only a regulatory requirement but also a critical step in ensuring safe and cost-effective disposal[4]. This compound contains both bromine and iodine, classifying it as a halogenated organic compound . This classification is significant because halogenated waste requires specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated organic waste[4][5][6].
Mixing waste streams can lead to dangerous reactions and significantly increases disposal costs[4]. Always use a designated and clearly labeled waste container for halogenated organic solids.
Step-by-Step Disposal Protocol
This protocol details the procedure for disposing of solid this compound and contaminated materials.
1. Preparation:
- Ensure all necessary PPE is worn correctly.
- Perform all waste handling operations within a certified chemical fume hood to minimize inhalation exposure[6].
- Have a designated, properly labeled hazardous waste container ready. The label should clearly state "Halogenated Organic Waste" and list the chemical constituents[4].
2. Waste Collection:
- Solid Waste: Carefully transfer any residual solid this compound into the designated halogenated waste container using a clean spatula or scoop.
- Contaminated Materials: Any disposable items that have come into contact with the compound, such as weighing paper, gloves, and absorbent pads, must also be placed in the same halogenated waste container[7].
- Empty Containers: The original container of the compound should be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated liquid waste[8].
3. Container Management:
- Keep the waste container securely closed when not in use[4][6].
- Store the waste container in a designated satellite accumulation area within the laboratory[9]. This area should be away from incompatible materials, particularly strong oxidizing agents[1].
- Ensure the waste container is in secondary containment to prevent spills[6].
4. Disposal Request:
- Once the waste container is full or has reached the accumulation time limit set by your institution (often 6-12 months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department[10][11]. Do not dispose of this chemical down the drain[4][12].
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
1. Evacuate and Alert:
- Alert personnel in the immediate area of the spill.
- If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's EHS or emergency response team.
2. Control and Clean-up (for small, manageable spills):
- Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
- Contain the spill using an inert absorbent material like sand or vermiculite[2].
- Carefully sweep or scoop the spilled material and absorbent into the designated halogenated waste container.
- Clean the spill area with a detergent solution and then with water. All cleaning materials must also be disposed of as hazardous waste[7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized compounds like this compound, adherence to a well-defined, conservative disposal plan is essential. By understanding the compound's potential hazards, utilizing appropriate personal protective equipment, and meticulously following waste segregation and disposal protocols, researchers can ensure their work is conducted safely and responsibly. Always consult your institution's specific guidelines and your Environmental Health and Safety office for final guidance.
References
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. Retrieved from [Link]
- MCF Environmental Services. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from an unspecified environmental services company website.
-
U.S. Environmental Protection Agency (EPA). (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
- Google Patents. (2003). Process for the manufacture of arylsulfonyl chloride.
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- CDMS. (2023, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
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Organic Syntheses. (1954). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
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Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from an unspecified safety supply company website.
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PubMed. (2015, August 1). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
- University of Washington. (n.d.). Chemical Process SOP Example.
- University of Oslo. (2023, November 11). Chemical and Hazardous Waste Guide.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
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MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process to prepare sulfonyl chloride derivatives.
- Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from an unspecified government health department website.
- Columbia University. (n.d.). Supporting Information: Synthesis of sulfonyl chloride substrate precursors.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from an unspecified scientific journal website.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
